4-Fluoro-2-nitro-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGNVHWXQYICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379161 | |
| Record name | 4-Fluoro-2-nitro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-05-2 | |
| Record name | 4-Fluoro-2-nitro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2-nitro-N-methylaniline (CAS: 704-05-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, and safety considerations for 4-Fluoro-2-nitro-N-methylaniline. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.
Core Physicochemical Properties
This compound is a fluorinated nitroaniline derivative. Its key physical and chemical properties are summarized below, compiled from various chemical databases and safety data sheets.
| Property | Value | Source |
| CAS Number | 704-05-2 | Multiple |
| Molecular Formula | C₇H₇FN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 170.14 g/mol | --INVALID-LINK-- |
| Melting Point | 76°C | Angene Chemical |
| Boiling Point | Not explicitly available. Data for the related compound 4-Fluoro-N-methylaniline is 79-80°C at 10 torr. | - |
| Solubility | No experimental data found. Expected to be soluble in organic solvents like methanol and ethyl acetate. | - |
| Appearance | Solid (predicted based on melting point) | - |
| Purity | >98% (as offered by some suppliers) | - |
| Storage Temperature | 2-8°C | - |
Computed Molecular Descriptors
Computational models provide further insight into the molecular characteristics of this compound. These descriptors are valuable in predicting its behavior in various chemical and biological systems.
| Descriptor | Value | Source |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 57.9 Ų | PubChem |
Safety and Handling
Handling this compound requires adherence to strict safety protocols due to its potential hazards. The following GHS hazard classifications have been reported. It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3 or 4) | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 3 or 4) | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-nitroaniline (Precursor)
The synthesis of the precursor, 4-fluoro-2-nitroaniline, can be achieved through the nitration of 4-fluoroaniline.
-
Reaction: Electrophilic aromatic substitution (nitration).
-
Reagents and Materials:
-
4-Fluoroaniline
-
Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)
-
Suitable solvent (e.g., sulfuric acid)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask equipped with a stirrer and dropping funnel, cool the sulfuric acid in an ice bath.
-
Slowly add 4-fluoroaniline to the cooled sulfuric acid while maintaining a low temperature.
-
Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid at a low temperature.
-
Add the nitrating mixture dropwise to the solution of 4-fluoroaniline in sulfuric acid, ensuring the temperature remains low throughout the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to yield crude 4-fluoro-2-nitroaniline.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 2: N-methylation of 4-Fluoro-2-nitroaniline
The final step is the N-methylation of the synthesized 4-fluoro-2-nitroaniline.
-
Reaction: Nucleophilic substitution or reductive amination.
-
Reagents and Materials:
-
4-Fluoro-2-nitroaniline
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide, or formaldehyde followed by a reducing agent like sodium borohydride)
-
Base (e.g., potassium carbonate or sodium hydroxide) if using an alkyl halide
-
Suitable solvent (e.g., acetone, methanol)
-
Standard laboratory glassware
-
-
Procedure (using dimethyl sulfate):
-
In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in a suitable solvent like acetone.
-
Add a base, such as anhydrous potassium carbonate.
-
Add dimethyl sulfate dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of this compound.
Spectroscopic Data
While raw spectral data is not provided here, 1H NMR and IR spectra for this compound are available for reference on public databases such as PubChem. Researchers are encouraged to consult these resources for detailed spectral information.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. This compound is primarily available as a research chemical and building block for organic synthesis. Further studies are required to elucidate any potential biological roles.
Applications and Future Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of fluoro, nitro, and N-methylaniline moieties provides multiple reactive sites for further chemical transformations. Its potential applications could be in the development of:
-
Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.
-
Agrochemicals: As a building block for new pesticides and herbicides.
-
Dyes and Pigments: As a precursor for the synthesis of specialized colorants.
Future research efforts could focus on the exploration of its biological activities, the development of efficient and scalable synthesis protocols, and its incorporation into novel functional materials.
Physical and chemical properties of 4-Fluoro-2-nitro-N-methylaniline
An In-Depth Technical Guide to 4-Fluoro-2-nitro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Identifiers
This compound is a fluorinated and nitrated aromatic amine. Its core identifiers and computed chemical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |
| CAS Number | 704-05-2 | [1][2] |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Canonical SMILES | CNC1=C(C=C(F)C=C1)--INVALID-LINK--=O | [1] |
| InChI | InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | [1] |
| InChIKey | QELGNVHWXQYICY-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 170.04915563 Da | [1] |
| Topological Polar Surface Area | 57.9 Ų |[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a logical synthetic route can be proposed based on established methods for analogous compounds. This proposed two-step pathway involves the nitration of a p-fluoroaniline derivative followed by N-methylation.
Proposed Synthesis Workflow
The logical synthesis begins with the nitration of p-fluoroacetanilide to produce the intermediate 4-fluoro-2-nitroaniline, which is then methylated to yield the final product.
Caption: Proposed two-step synthesis pathway for this compound.
Methodology for Step 1: Synthesis of 4-Fluoro-2-nitroaniline
This protocol is adapted from a patented method for synthesizing 4-fluoro-2-nitroaniline using a microchannel reactor, which allows for high efficiency and safety.[3]
-
Feed Preparation: Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. Prepare a separate feed of 68% nitric acid.[3] The molar ratio of p-fluoroacetanilide to nitric acid should be approximately 1:1.0-1.5.[3]
-
Nitration Reaction: Pump the two feed solutions into a high-flux continuous flow microchannel reactor. Maintain the reaction temperature between 30-70 °C with a residence time of 50-200 seconds.[3]
-
Hydrolysis: The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.[3]
-
Workup and Isolation: Cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[3] Filter the resulting solid, wash the filter cake until neutral, and dry to obtain 4-fluoro-2-nitroaniline.[3]
Methodology for Step 2: N-Methylation of 4-Fluoro-2-nitroaniline (Proposed)
This proposed protocol is based on a method for the N-methylation of the similar compound, 4-fluoro-3-nitroaniline.[4] This procedure would require optimization for the target substrate.
-
Methylation Reaction: Dissolve the starting material, 4-fluoro-2-nitroaniline, in concentrated sulfuric acid (e.g., 60-98%) as the solvent.[4] Add formaldehyde as the methylating agent and maintain the reaction temperature between 20-60 °C until the reaction is complete.[4]
-
Neutralization: Carefully add the reaction mixture dropwise into a cooled solution of aqueous ammonia (e.g., 10-28%) to neutralize the acid and precipitate the crude product.[4]
-
Purification: Isolate the crude product by filtration. Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the purified 4-fluoro-N-methyl-3-nitroaniline product.[4] The solid is then filtered and dried.[4]
Spectral Data
No publicly available, experimentally verified spectral data (NMR, IR, MS) for this compound were found during the literature search. Analysis of this compound would require researchers to acquire this data experimentally.
Safety and Handling
While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not widely available, GHS classification data from chemical databases provides guidance on its potential hazards.[1] It should be handled with the care appropriate for a potentially toxic and irritating nitroaniline derivative.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowedH302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skinH312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |[1] |
Standard Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Applications and Relevance
Compounds such as 4-Fluoro-2-nitroaniline, a direct precursor, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the nitro and amine groups provide versatile handles for further chemical transformations.[5] Therefore, this compound is of significant interest to researchers in medicinal chemistry and materials science.
References
- 1. This compound | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
4-Fluoro-2-nitro-N-methylaniline molecular structure and weight
This document provides a detailed overview of the molecular structure, properties, and a representative synthetic pathway for 4-Fluoro-2-nitro-N-methylaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a methylamino group. The IUPAC name for this compound is 4-fluoro-N-methyl-2-nitroaniline[1].
The key quantitative data for this molecule are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| CAS Number | 704-05-2 | [1][2] |
| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |
| InChIKey | QELGNVHWXQYICY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNc1ccc(F)cc1--INVALID-LINK--[O-] | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of its precursor, 4-fluoro-2-nitroaniline. This process is analogous to methylation reactions of similar aromatic amines. A plausible experimental protocol is detailed below.
Objective: To synthesize this compound via N-methylation of 4-fluoro-2-nitroaniline.
Materials:
-
4-fluoro-2-nitroaniline (starting material)[3]
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A base (e.g., sodium carbonate, potassium carbonate)
-
An appropriate solvent (e.g., acetone, acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitroaniline in the chosen solvent.
-
Addition of Base: Add the base to the solution. The base acts as a proton scavenger to facilitate the methylation reaction.
-
Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture. The reaction is typically exothermic, so controlled addition is necessary to maintain a safe temperature.
-
Reaction: Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of this compound from its precursor.
Caption: Synthetic workflow for this compound.
References
Technical Whitepaper: Fluoro-Nitro Aromatic Compounds in Pharmaceutical Development
Abstract: This document addresses the IUPAC nomenclature for the chemical formula C7H7FN2O2 and provides an in-depth technical guide on a closely related and industrially significant compound, 3-fluoro-4-nitrotoluene. Due to the limited public data on compounds with the exact formula C7H7FN2O2, this guide focuses on the synthesis, properties, and applications of 3-fluoro-4-nitrotoluene as a key intermediate in pharmaceutical manufacturing. Detailed experimental protocols and process visualizations are provided for researchers, scientists, and drug development professionals.
IUPAC Nomenclature for C7H7FN2O2
Given the interest in fluoro-nitro aromatic structures in medicinal chemistry, it is plausible that related compounds with extensive research backing are of greater practical interest to the target audience. This guide will, therefore, focus on a structurally similar and well-documented compound that serves as a critical building block in the synthesis of pharmaceuticals.
Core Compound Analysis: 3-Fluoro-4-nitrotoluene
2.1. Introduction
3-Fluoro-4-nitrotoluene is a nitroaromatic compound widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[2][3] Its chemical structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group, makes it a versatile reagent for creating more complex molecules.[4] The electron-withdrawing properties of the nitro group and the fluorine atom influence the reactivity of the aromatic ring, making it a valuable precursor for various chemical transformations.[4][5] Notably, it is a key starting material for the synthesis of intermediates used in the production of advanced therapeutics, such as the anti-androgen drug Enzalutamide.[6][7]
The strategic placement of fluorine in drug candidates can significantly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[8] Similarly, the nitro group is a common feature in many bioactive compounds and can be crucial for their pharmacological activity, often acting as a prodrug element that requires metabolic activation.[9][10][11]
2.2. Physicochemical Properties
A summary of the key quantitative data for 3-fluoro-4-nitrotoluene is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1-Fluoro-2-methyl-4-nitrobenzene | [12] |
| Synonyms | 2-Fluoro-4-methyl-1-nitrobenzene | [12] |
| CAS Number | 446-34-4 | [12] |
| Molecular Formula | C7H6FNO2 | [12] |
| Molecular Weight | 155.13 g/mol | [12] |
| Appearance | Yellow to dark brown liquid or crystalline powder | [4] |
| Melting Point | 52 °C | [12] |
| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-fluoro-4-nitrotoluene and a subsequent transformation into a key pharmaceutical intermediate.
3.1. Synthesis of 3-Fluoro-4-nitrotoluene via Nitration
This protocol describes the synthesis of 3-fluoro-4-nitrotoluene from 3-fluorotoluene through nitration.[2]
-
Materials:
-
3-Fluorotoluene (assumed as the '3-alkyl fluorobenzene' starting material)
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Chloroform
-
Hydrated methanol
-
Ice
-
-
Procedure:
-
In a reaction vessel equipped for cooling and stirring, place 160 cm³ of concentrated nitric acid on an ice bath.
-
While maintaining the temperature below 10°C, slowly add 160 cm³ of concentrated sulfuric acid with continuous stirring.
-
Continue stirring on the ice bath and, at a temperature of 5-10°C, slowly add 90 g of 3-fluorotoluene to the acid mixture.
-
Stir the reaction mixture for 1 hour on the ice bath, followed by 1 hour at room temperature.
-
Pour the reaction solution into 500 g of ice to quench the reaction.
-
Extract the product from the aqueous mixture using chloroform.
-
Wash the chloroform extract with water.
-
Recrystallize the resulting residue from hydrated methanol to obtain the purified 3-fluoro-4-nitrotoluene.
-
3.2. Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide from 2-Fluoro-4-nitrotoluene
This multi-step protocol outlines the conversion of 2-fluoro-4-nitrotoluene (an isomer of the main subject, but illustrates the utility of the class of compounds) into 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the drug Enzalutamide.[6][7]
-
Step 1: Oxidation to 2-Fluoro-4-nitrobenzoic acid
-
This step involves the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst.[6] The reaction yields 2-fluoro-4-nitrobenzoic acid.
-
-
Step 2: Amidation to N-methyl-2-fluoro-4-nitrobenzamide
-
The carboxylic acid from Step 1 undergoes chlorination followed by amination to produce N-methyl-2-fluoro-4-nitrobenzamide with a reported yield of 95%.[6]
-
-
Step 3: Reduction to 4-Amino-2-fluoro-N-methyl-benzamide
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.
Caption: Synthesis of 3-Fluoro-4-nitrotoluene.
References
- 1. PubChemLite - 1803894-95-2 (C7H7FN2O2) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. 3-Fluoro-4-nitrotoluene [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. svedbergopen.com [svedbergopen.com]
- 12. 3-Fluoro-4-nitrotoluene | 446-34-4 | FF52330 | Biosynth [biosynth.com]
Spectral Analysis of 4-Fluoro-2-nitro-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science by presenting detailed spectral information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectral data for this compound. This information is critical for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available | Data Not Available |
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available | Data Not Available | Data Not Available |
Note: Specific experimental spectral data for this compound, including chemical shifts, coupling constants, and IR peak frequencies, were not found in the publicly available literature at the time of this guide's compilation. The tables are presented as a template for data when it becomes available.
Experimental Protocols
Detailed experimental procedures are essential for the reproduction and verification of spectral data. The following sections describe the general methodologies for obtaining NMR and IR spectra for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are fundamental for the determination of the molecular structure.
Instrumentation: A standard high-field NMR spectrometer, such as a Varian CFT-20 or equivalent, is typically used for acquiring ¹H and ¹³C NMR spectra.[1]
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters (General):
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Number of Scans: Typically 16 to 64 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds between scans.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Standard ambient probe temperature.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.
Sample Preparation (KBr Pellet Technique): [1]
-
Thoroughly grind a small amount of the solid this compound sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture into a pellet-pressing die.
-
Apply pressure to form a thin, transparent KBr pellet.
IR Spectrum Acquisition Parameters (General):
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are averaged to obtain a high-quality spectrum.
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
Logical Relationships in Spectral Interpretation
The interpretation of the spectral data relies on the logical correlation between the molecular structure of this compound and the expected spectral features. The following diagram illustrates this relationship.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-2-nitro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2), a key chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational information from chemical databases with predicted data for solubility and stability. Furthermore, it details standardized experimental protocols for determining these critical parameters, offering a practical framework for researchers. The guide also includes visualizations of key experimental workflows to aid in the practical application of these methodologies. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials science, where the handling and reaction optimization of such intermediates are paramount.
Introduction
This compound is a substituted aromatic amine containing both a nitro group and a fluorine atom, functionalities that impart unique electronic properties and reactivity. Such compounds are often valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] An understanding of the solubility and stability of this intermediate is crucial for its effective use in synthetic chemistry, ensuring optimal reaction conditions, purification, and storage. This guide addresses the current knowledge gap by providing a consolidated resource on the solubility and stability profile of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These have been collated from established chemical databases.
| Property | Value | Source |
| CAS Number | 704-05-2 | [PubChem][2] |
| Molecular Formula | C₇H₇FN₂O₂ | [PubChem][2] |
| Molecular Weight | 170.14 g/mol | [PubChem][2] |
| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [PubChem][2] |
| XlogP (Predicted) | 2.5 | [PubChem][2] |
Solubility Profile
Predicted Solubility
Computational models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), are powerful tools for predicting the solubility of compounds in various solvents.[4][5] While a specific COSMO-RS prediction for this compound is not available in the search results, such a prediction would be the recommended approach to estimate its solubility profile. The table below presents an estimated qualitative solubility profile based on the structural features of the molecule.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The presence of the aromatic ring and nitro group contributes to hydrophobicity. The amine group offers some potential for hydrogen bonding, but overall water solubility is expected to be low. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at solvating polar organic molecules. The polarity arising from the nitro and amine groups should facilitate dissolution. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for interaction with the amine and nitro groups. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polar functional groups on the molecule will limit its solubility in non-polar environments. |
| Aqueous Acid (e.g., dilute HCl) | Soluble | As a substituted aniline, the basic nitrogen atom of the amine group can be protonated by acid, forming a water-soluble salt.[6] |
| Aqueous Base (e.g., dilute NaOH) | Insoluble | The molecule does not possess acidic protons that would be readily removed by a dilute base to form a soluble salt. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble) for HPLC calibration.
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials.
-
Seal the vials and place them in a constant temperature shaker. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in terms of mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use in synthesis. The presence of the nitro group suggests potential for thermal instability and photoreactivity, common characteristics of nitroaromatic compounds.
Predicted Stability
-
Thermal Stability: Nitroaromatic compounds can be thermally labile. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring can influence its decomposition profile. It is anticipated that the compound will be stable at room temperature but may decompose at elevated temperatures.
-
Hydrolytic Stability: The molecule is not expected to be readily susceptible to hydrolysis under neutral pH conditions. However, in strongly acidic or basic conditions, degradation may be possible, although likely slow.
-
Photostability: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to degradation. It is advisable to store the compound in amber vials or protected from light.
Experimental Protocols for Stability Assessment
A forced degradation study is the standard approach to assess the intrinsic stability of a compound.[7][8] This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.[9][10]
Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.
General Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. A solution can also be refluxed.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
After exposure, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. The chromatograms are compared to that of an unstressed sample to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic applications. While specific experimental data on its solubility and stability are scarce, this guide provides a robust framework for researchers by presenting predicted properties and detailed, adaptable experimental protocols. The provided methodologies for solubility determination and forced degradation studies will enable scientists to generate the necessary data to ensure the efficient and safe use of this compound in their research and development endeavors. It is recommended that experimental verification of the predicted properties be undertaken before large-scale use.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aniline qualitative analysis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
4-Fluoro-2-nitro-N-methylaniline safety data sheet (SDS) summary
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the safety data for 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). The information is compiled from various sources to ensure a thorough overview for professionals in research and drug development.
Chemical Identification and Physical Properties
This section details the fundamental chemical and physical characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 704-05-2 | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Formula | C₇H₇FN₂O₂ | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 170.14 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| Exact Mass | 170.04915563 Da | PubChem[1] |
Hazard Identification and GHS Classification
Below is a summary of the GHS hazard classifications for this compound. It is important to note that the provided classifications are based on a limited set of notifications and may vary.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Acute Tox. 3 / Acute Tox. 4 | Danger / Warning | H301: Toxic if swallowedH302: Harmful if swallowed |
| Acute Toxicity, Dermal | Acute Tox. 3 / Acute Tox. 4 | Danger / Warning | H311: Toxic in contact with skinH312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Acute Tox. 3 | Danger | H331: Toxic if inhaled |
Source: PubChem[1]
Caption: GHS Hazard Pictogram and associated Hazard Statements for this compound.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken. This information is based on general procedures for highly toxic aromatic amines and may not be specific to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4] |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling:
-
Use only under a chemical fume hood.[4]
-
Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Use only non-sparking tools.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and flame.[4]
-
Store locked up.[4]
-
Incompatible materials include strong oxidizing agents and acids.
Caption: Recommended workflow for the safe handling and storage of this compound.
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound are not available in the searched documents. However, based on the handling procedures for similar hazardous chemicals, a general protocol can be outlined.
General Protocol for Handling in a Research Setting:
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment for the planned procedures, considering the quantities being used and the potential for exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should be worn.
-
-
Engineering Controls:
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
-
-
Spill and Waste Disposal:
-
Spill Response: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
-
Toxicological Information
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
This guide is intended for informational purposes and should not be considered a substitute for a comprehensive Safety Data Sheet provided by the manufacturer. Always refer to the specific SDS for the product you are using.
References
Unveiling the Shadows: A Technical Guide to the Hazards and Toxicity of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines, a class of aromatic amines, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. However, their utility is shadowed by significant toxicological concerns. This in-depth technical guide provides a comprehensive overview of the potential hazards and toxicities associated with these compounds, with a focus on their mechanisms of action, metabolic activation, and the experimental methodologies used for their evaluation. The information presented herein is intended to support robust risk assessment and guide safer chemical design and drug development.
Core Toxicological Profile
The toxicity of substituted anilines is diverse and highly dependent on the nature and position of the substituents on the aniline ring. Key toxicological endpoints include hematotoxicity, genotoxicity, carcinogenicity, and organ-specific damage, particularly to the spleen, liver, and kidneys.
Quantitative Toxicity Data
The following tables summarize acute toxicity data for a selection of substituted anilines, providing a comparative overview of their toxic potential across different routes of exposure.
Table 1: Acute Oral Toxicity Data in Rodents
| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) |
| Aniline | 62-53-3 | 250 - 930 |
| 2-Chloroaniline | 95-51-2 | 1016 |
| 4-Chloroaniline | 106-47-8 | 300 - 420 |
| 3,4-Dichloroaniline | 95-76-1 | 530 - 880 |
| 2-Nitroaniline | 88-74-4 | 1838 |
| 4-Nitroaniline | 100-01-6 | 750 |
| o-Toluidine | 95-53-4 | 670 - 940 |
Data presented as a range where different studies reported varying values.[1]
Table 2: Acute Dermal and Inhalation Toxicity Data
| Chemical Name | CAS Number | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 820 (rabbit), 1290 (guinea pig) | 1.86 - 3.3 |
| 2-Chloroaniline | 95-51-2 | 1000 (rat) | 4.2 - 6.1 |
| 4-Chloroaniline | 106-47-8 | 360 (rabbit) | 2.34 |
| 3,4-Dichloroaniline | 95-76-1 | >1000 (rat) | 3.3 |
| 2-Nitroaniline | 88-74-4 | >20000 (rabbit) | >2.529 (dust/mist) |
| 4-Nitroaniline | 100-01-6 | >7940 | - |
| p-Toluidine | 106-49-0 | 890 (rabbit) | - |
The species for dermal LD50 is noted in parentheses where it is not the rat.[1]
Mechanistic Insights into Substituted Aniline Toxicity
The toxicity of many substituted anilines is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species.
Metabolic Activation
The primary route of metabolic activation occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. This process, primarily N-hydroxylation, converts the aniline into a hydroxylamine, which can be further oxidized to a nitroso-intermediate. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.
Induction of Methemoglobinemia
A hallmark of acute aniline toxicity is methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis, fatigue, dizziness, and in severe cases, death.[2] The reactive metabolites generated during metabolic activation are responsible for inducing this oxidative stress on red blood cells.
Oxidative Stress and Cellular Damage
Aniline and its derivatives can induce oxidative stress through the generation of reactive oxygen species (ROS).[3][4][5][6] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[3][4][5][6] In the spleen, aniline-induced oxidative stress is associated with iron overload and can trigger signaling pathways that lead to fibrosis and tumorigenesis.[2][7]
Signaling Pathways in Aniline-Induced Toxicity
Aniline-induced oxidative stress can activate several key signaling pathways, leading to inflammation, cell cycle arrest, and apoptosis.
1. NF-κB and AP-1 Activation: Oxidative stress can lead to the phosphorylation of IκB kinases (IKK) and mitogen-activated protein kinases (MAPKs).[2][7] Phosphorylated IKKs trigger the degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and pro-fibrogenic cytokines.[2][7] Similarly, activated MAPKs (ERK1/2, JNK1/2, and p38) can phosphorylate and activate the transcription factor AP-1, which also regulates the expression of genes involved in inflammation and cell proliferation.[2][7]
2. DNA Damage Response: The formation of DNA adducts by reactive metabolites of anilines triggers the DNA Damage Response (DDR) pathway.[8] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[8] The primary DNA repair pathways involved in repairing aniline-induced damage are Base Excision Repair (BER) for smaller adducts and Nucleotide Excision Repair (NER) for bulkier lesions that distort the DNA helix.[8][9][10][11]
Experimental Protocols for Toxicity Assessment
The evaluation of substituted aniline toxicity relies on a battery of standardized in vivo and in vitro assays. The following are detailed methodologies for key experiments.
General Experimental Workflow for Toxicity Testing
A typical workflow for assessing the toxicity of a novel substituted aniline involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies.
OECD Test Guideline 401: Acute Oral Toxicity
Objective: To determine the acute oral toxicity (LD50) of a substance.[12][13][14][15]
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[1] Animals are acclimatized to laboratory conditions for at least 5 days.[12]
-
Dose Formulation: The test substance is administered orally by gavage.[12] It is preferably dissolved in an aqueous vehicle, or alternatively in an oil (e.g., corn oil).[12]
-
Dose Administration: The substance is administered in graduated doses to several groups of animals, with one dose per group.[12] The volume administered should not exceed 1 mL/100 g body weight for non-aqueous solutions and 2 mL/100 g for aqueous solutions.[12]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[1][12]
-
Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[1][12]
-
Data Analysis: The LD50 is calculated based on the mortality observed at the different dose levels.[1]
OECD Test Guideline 402: Acute Dermal Toxicity
Objective: To assess the potential short-term hazards of a substance upon dermal exposure.[16]
Methodology:
-
Test Animals: Young adult rats are typically used.[16] Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.[17]
-
Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[16][18] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[17][18]
-
Observation Period: Animals are observed daily for at least 14 days for signs of toxicity and mortality.[16][17] Body weights are recorded weekly.[16]
-
Pathology: All animals undergo a gross necropsy at the end of the study.[16][17]
OECD Test Guideline 403: Acute Inhalation Toxicity
Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.[19][20]
Methodology:
-
Test Animals: Typically, rats are used and exposed in a dynamic airflow inhalation exposure system.[21]
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a standard duration, usually 4 hours.[20][21]
-
Concentrations: A limit test at a high concentration or a full study with at least three concentrations is performed.[20][22]
-
Observation Period: Following exposure, animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.[21]
-
Data Analysis: The LC50 (median lethal concentration) is calculated from the mortality data.[21]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[23]
Methodology:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the substituted aniline and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours.[24]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[25]
-
Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.[25]
Metabolic Stability Assay in Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in liver microsomes.[26][27]
Methodology:
-
Incubation Mixture: The test compound is incubated with pooled liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[26][27]
-
Cofactor Addition: The reaction is initiated by the addition of the cofactor NADPH.[26][27]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[28]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[26][27]
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound.
Conclusion
The toxicological profile of substituted anilines is complex, with significant implications for human health and environmental safety. A thorough understanding of their mechanisms of toxicity, particularly their metabolic activation to reactive intermediates, is crucial for predicting and mitigating their adverse effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the hazards associated with this important class of chemicals. By integrating data from in vitro and in vivo studies, researchers and drug development professionals can make more informed decisions to ensure the safe use and development of substituted aniline-containing products.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Oxidative DNA damage and its repair in rat spleen following subchronic exposure to aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. scribd.com [scribd.com]
- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 19. oecd.org [oecd.org]
- 20. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 23. broadpharm.com [broadpharm.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. d-nb.info [d-nb.info]
- 26. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. merckmillipore.com [merckmillipore.com]
The Strategic Role of 4-Fluoro-2-nitro-N-methylaniline in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 4-Fluoro-2-nitro-N-methylaniline is a key building block in organic synthesis, particularly valued in the development of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and an N-methyl group, imparts specific reactivity and properties that are instrumental in the synthesis of targeted therapeutic agents, including kinase inhibitors. This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to support researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a substituted aniline with the chemical formula C₇H₇FN₂O₂ and a molecular weight of approximately 170.14 g/mol .[1] The presence of an electron-withdrawing nitro group and a fluorine atom influences the electron density of the aromatic ring and the nucleophilicity of the N-methylamino group. These electronic effects are crucial for its reactivity in various organic transformations.
| Property | Value | Reference |
| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |
| CAS Number | 704-05-2 | [2] |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available |
Safety Information: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available fluorinated aniline. A plausible synthetic route involves the N-methylation of 4-fluoroaniline followed by nitration, or the nitration of 4-fluoroaniline followed by N-methylation. Given the activating nature of the amino group, protection may be required before nitration to control regioselectivity. A general workflow is outlined below.
Experimental Protocol: Synthesis of 4-fluoro-2-nitroaniline (Precursor)
This protocol describes the synthesis of a key precursor, which can then be N-methylated.
Materials:
-
N-(4-fluoro-2-nitrophenyl)acetamide
-
9 M Hydrochloric acid solution
-
Ice
-
Sodium carbonate solution
-
Water
Procedure:
-
To a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 M hydrochloric acid solution.[3]
-
Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).[3]
-
Pour the reaction solution into 2000 mL of ice water, which will cause a large amount of solid to precipitate.[3]
-
Filter the solid and wash the filter cake with a sodium carbonate solution until it is neutral.[3]
-
Wash the filter cake with water (3 x 200 mL) and dry to obtain the orange solid, 4-fluoro-2-nitroaniline.[3] An expected yield is approximately 89.6%.[3]
Key Reactions and Applications in Organic Synthesis
This compound serves as a versatile intermediate for the introduction of a substituted aminophenyl moiety into larger molecules. Two of the most critical transformations are the reduction of the nitro group to form a diamine and its use in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group
The reduction of the nitro group in this compound yields 4-fluoro-N¹-methylbenzene-1,2-diamine. This diamine is a valuable building block for the synthesis of heterocyclic compounds, such as benzodiazepines and quinoxalines, which are common scaffolds in medicinal chemistry.
Experimental Protocol: Catalytic Hydrogenation of (4-fluoro-2-nitro-phenyl)-methyl-amine
Materials:
-
(4-fluoro-2-nitro-phenyl)-methyl-amine (22 g, 0.12 mol)
-
Ethanol (250 mL)
-
Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 22 g (0.12 mol) of (4-fluoro-2-nitro-phenyl)-methyl-amine in 250 mL of ethanol.[4]
-
Add a catalytic amount of palladium on charcoal.
-
Pressurize the vessel with hydrogen gas to 4 bar.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Carefully separate the catalyst by filtration.
-
Distill off the solvent under reduced pressure to yield 4-fluoro-N-1-methyl-benzene-1,2-diamine.[4]
Role in the Synthesis of Kinase Inhibitors
Substituted anilines are crucial components in the synthesis of many kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] These anilines often participate in nucleophilic aromatic substitution (SNAr) reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of the inhibitor. These inhibitors target the ATP-binding site of kinases, and the specific substitution pattern on the aniline ring is critical for potency and selectivity.[5] For instance, fluorinated anilines are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6]
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5] EGFR inhibitors block this pathway, leading to reduced tumor growth.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its functional groups allow for a range of chemical transformations, making it a valuable precursor for the synthesis of complex, high-value molecules. The ability to be converted into a diamine or used directly in nucleophilic substitution reactions underscores its utility in constructing the core scaffolds of pharmaceutically active compounds, particularly in the ever-evolving field of targeted cancer therapy. The protocols and data presented in this guide offer a foundational resource for researchers and developers working with this versatile chemical building block.
References
- 1. This compound | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Fluoro-n1-methylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Commercial Suppliers of 4-Fluoro-2-nitro-N-methylaniline: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical entities is a critical step in the research and development pipeline. This technical guide provides an overview of commercial suppliers for the compound 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). This document aims to streamline the sourcing process by presenting key quantitative data from various suppliers in a clear and comparable format.
Compound Identification
-
IUPAC Name: 4-fluoro-N-methyl-2-nitroaniline
-
CAS Number: 704-05-2
-
Molecular Formula: C₇H₇FN₂O₂
-
Molecular Weight: 170.14 g/mol
Commercial Supplier Data
The following table summarizes the availability of this compound from various commercial suppliers. Please note that pricing and availability are subject to change and may require account registration for current information.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Biosynth | AAA70405 | Not Specified | 5 g | $295.00 |
| Santa Cruz Biotechnology | sc-261877 | Not Specified | Inquire | Inquire[1] |
| Apollo Scientific | PC6723 | ≥95% | Inquire | Inquire[2] |
| 001Chemical | DY744350 | Not Specified | Inquire | Inquire[3] |
| All Lab Supplies and Equipment | Not Specified | 98% | 100 g | $880.90[4] |
Note: "Inquire" indicates that the supplier should be contacted directly for pricing and availability information. Prices are as listed at the time of this guide's compilation and are subject to change.
Sourcing Workflow
The process of sourcing a research chemical can be visualized as a structured workflow. The following diagram illustrates the key steps from identification to procurement.
Disclaimer: This guide is intended for informational purposes only. The author and publisher do not endorse any specific supplier. Researchers should conduct their own due diligence before making any purchasing decisions. The information provided is based on publicly available data and may not be exhaustive. For the most accurate and up-to-date information, please visit the suppliers' websites.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Fluoro-2-nitro-N-methylaniline, a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. While the direct synthesis from 4-fluoro-3-nitroaniline is not described in the reviewed literature and is considered a challenging transformation, a reliable two-step method starting from the more common precursor, 4-fluoro-2-nitroaniline, is presented. This protocol details the N-methylation of 4-fluoro-2-nitroaniline. For completeness, a brief overview of the synthesis of the starting material, 4-fluoro-2-nitroaniline, is also included.
Introduction
This compound is an important intermediate in the synthesis of various complex organic molecules. Its structure, featuring a fluorine atom, a nitro group, and an N-methyl group, offers multiple points for chemical modification, making it a versatile reagent in the development of novel compounds. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, which is a desirable feature in drug design.
The synthesis of this compound is most practically achieved through the N-methylation of 4-fluoro-2-nitroaniline. This document provides a comprehensive experimental protocol for this transformation, along with a summary of the required reagents and expected outcomes.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently carried out in two main stages, starting from p-fluoroacetanilide:
-
Nitration of p-fluoroacetanilide: The starting material, p-fluoroacetanilide, is nitrated to produce 4-fluoro-2-nitroaniline. This reaction is typically performed using a mixture of nitric acid and sulfuric acid.
-
N-methylation of 4-fluoro-2-nitroaniline: The resulting 4-fluoro-2-nitroaniline is then methylated on the amine group to yield the final product, this compound.
This document will focus on providing a detailed protocol for the second step, the N-methylation of 4-fluoro-2-nitroaniline.
Experimental Protocols
Synthesis of 4-Fluoro-2-nitroaniline
A common method for the synthesis of 4-fluoro-2-nitroaniline involves the nitration of p-fluoroacetanilide followed by hydrolysis. A high-yielding procedure utilizing a microchannel reactor has been reported, which involves reacting a solution of p-fluoroacetanilide in acetic acid-acetic anhydride with nitric acid.[1] The subsequent hydrolysis of the intermediate yields 4-fluoro-2-nitroaniline in high purity.[1]
N-methylation of 4-fluoro-2-nitroaniline to yield this compound
This protocol is adapted from general methods for the N-methylation of anilines.
Materials and Reagents:
-
4-fluoro-2-nitroaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2-nitroaniline in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
To this solution, add approximately 1.1 equivalents of aqueous formaldehyde.
-
Follow with the portion-wise addition of approximately 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the key quantitative data for the N-methylation of 4-fluoro-2-nitroaniline.
| Parameter | Value |
| Starting Material | 4-fluoro-2-nitroaniline |
| Reagents | Formaldehyde, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Purity (after chromatography) | >95% (typical) |
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
References
Application Note: Synthesis of N-Methyl-4-fluoro-2-nitroaniline
An established protocol for the N-methylation of 4-fluoro-2-nitroaniline is detailed in the following application note. This document provides a comprehensive methodology for researchers, scientists, and professionals in drug development, including reaction conditions, reagents, and purification methods.
Introduction
N-methyl-4-fluoro-2-nitroaniline is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry. The introduction of a methyl group to the amine functionality of 4-fluoro-2-nitroaniline modifies its chemical properties, making it a versatile reagent for further chemical transformations. This protocol describes a straightforward and efficient method for the N-methylation of 4-fluoro-2-nitroaniline using formaldehyde as the methylating agent in a strong acidic medium.
Materials and Methods
The primary materials for this synthesis include 4-fluoro-2-nitroaniline, sulfuric acid, and paraformaldehyde. The final product is characterized by its melting point and purity, which can be assessed by High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Yield |
| 4-Fluoro-2-nitroaniline | C6H5FN2O2 | 156.11[1] | 97%[1] | N/A |
| N-Methyl-4-fluoro-2-nitroaniline | C7H7FN2O2 | 170.14[2] | ≥99.0% (by HPLC)[3] | 83.5-83.7%[3] |
Experimental Protocol
This protocol is adapted from a method for the synthesis of the isomeric 4-fluoro-N-methyl-3-nitroaniline[3].
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add 40g of 4-fluoro-2-nitroaniline to 180g of 90% sulfuric acid at 25°C with stirring[3].
2. Methylation Reaction:
-
Heat the mixture to a temperature between 40-45°C[3].
-
Over a period of 3 hours, add 42.3g of paraformaldehyde in several portions (e.g., 7.7g every 30 minutes) while maintaining the reaction temperature[3].
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours[3].
-
Cool the reaction mixture to 20°C[3].
3. Neutralization and Work-up:
-
In a separate vessel, prepare a solution of 28% ammonia water (360g) and methanol (280g) and cool it to 10-15°C[3].
-
Slowly add the cooled reaction mixture to the ammonia/methanol solution while maintaining the temperature between 30-45°C[3].
-
After the addition is complete, stir the mixture for 1 hour[3].
-
Cool the mixture to 10°C and filter the resulting solid[3].
-
Wash the filter cake with 400g of water[3].
4. Purification:
-
Transfer the crude product to a flask containing 240g of methanol and heat to reflux[3].
-
Cool the solution to 10°C to allow for crystallization and then collect the solid by suction filtration[3].
-
Wash the purified product with 400g of water[3].
-
Dry the final product at 50°C to obtain 4-fluoro-N-methyl-2-nitroaniline[3].
Diagrams
Experimental Workflow
Caption: Workflow for the N-methylation of 4-fluoro-2-nitroaniline.
References
Synthesis of 4-Fluoro-2-nitro-N-methylaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Fluoro-2-nitro-N-methylaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol detailed herein is based on established methodologies for the N-methylation of nitroanilines, offering a reliable route to this target compound.
Overview
The synthesis of this compound is achieved through the mono-N-methylation of the commercially available precursor, 4-fluoro-2-nitroaniline. This transformation is effectively carried out using a methylating agent in a strong acidic medium. The protocol provided below outlines a step-by-step procedure for this synthesis, including reaction setup, workup, and purification.
Experimental Protocol
This protocol is adapted from general methods for the N-methylation of nitroanilines.[1]
Materials:
-
4-Fluoro-2-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Paraformaldehyde
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 4-fluoro-2-nitroaniline (1.0 eq). Place the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 5-10 molar equivalents relative to the aniline). Stir the mixture until the aniline is completely dissolved.
-
Addition of Methylating Agent: To the stirred solution, add paraformaldehyde (1.5-2.0 eq) portion-wise, ensuring the temperature of the reaction mixture remains between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.
Data Presentation
Table 1: Physicochemical and Spectral Data
| Property | Starting Material: 4-Fluoro-2-nitroaniline | Product: this compound |
| CAS Number | 364-78-3[2] | 704-05-2[3] |
| Molecular Formula | C₆H₅FN₂O₂[2] | C₇H₇FN₂O₂[3] |
| Molecular Weight | 156.11 g/mol [2] | 170.14 g/mol [3] |
| Appearance | Orange solid[4] | - |
| Melting Point | 90-94 °C[2] | - |
| ¹H NMR (CDCl₃, δ) | 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, NH₂)[5] | - |
| ¹³C NMR (CDCl₃, δ) | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03[5] | - |
| Mass Spectrum (m/z) | 156 (M+)[6] | 170 (M+)[7] |
Note: Detailed experimental data for the product was not fully available in the searched literature. The table can be populated with experimental findings.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 2. 4-フルオロ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
- 7. This compound | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2-nitro-N-methylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-2-nitro-N-methylaniline as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the development of kinase inhibitors.
Introduction
This compound, a substituted aniline derivative, is a valuable building block in medicinal chemistry. Its unique structural features, including a fluorine atom, a nitro group, and an N-methylated amine, offer multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the nitro group serves as a versatile precursor for further functionalization, most commonly through its reduction to an amine. This primary amine can then be utilized in a variety of coupling reactions to form key pharmacophores.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development is as a precursor for the synthesis of substituted diamine intermediates, which are crucial components of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
A significant application of this intermediate is in the synthesis of precursors for AXL kinase inhibitors, such as Bemcentinib (BGB-324). AXL kinase is a receptor tyrosine kinase that is overexpressed in many cancers and contributes to drug resistance and metastasis.
Experimental Protocols
The following protocols outline the key synthetic transformations involving this compound.
Protocol 1: Reduction of the Nitro Group to Form 4-Fluoro-N1-methylbenzene-1,2-diamine
This protocol details the reduction of the nitro group of this compound to yield the corresponding ortho-diamine, a critical intermediate for the synthesis of benzimidazoles and other heterocyclic systems.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Iron powder (Fe) | Fine mesh | Standard Chemical Supplier |
| Ammonium chloride (NH₄Cl) | ACS Grade | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
| Water (H₂O) | Deionized | - |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Brine solution | Saturated | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-N1-methylbenzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of a Benzimidazole Intermediate
This protocol describes the condensation of the ortho-diamine intermediate with a suitable carboxylic acid derivative to form a benzimidazole scaffold, a common core structure in many kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-N1-methylbenzene-1,2-diamine | As prepared in Protocol 1 | - |
| Carboxylic acid (R-COOH) | Appropriate for target molecule | Commercially Available |
| Polyphosphoric acid (PPA) | Laboratory Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Saturated sodium bicarbonate solution | - | - |
Procedure:
-
In a reaction vessel, combine 4-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole derivative.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow from this compound to a substituted benzimidazole intermediate.
Signaling Pathway
The benzimidazole intermediates synthesized from this compound are often used to develop inhibitors of the AXL/GAS6 signaling pathway.
Caption: Simplified AXL/GAS6 signaling pathway and the point of inhibition by benzimidazole-based inhibitors.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical reactions should be performed by trained professionals with appropriate safety precautions in place.
Application of 4-Fluoro-2-nitro-N-methylaniline in Disperse Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Fluoro-2-nitro-N-methylaniline as a diazo component in the synthesis of disperse azo dyes. Disperse dyes are a major class of water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The incorporation of a fluorine atom and a nitro group in the diazo component can enhance the properties of the resulting dyes, including their brightness, lightfastness, and sublimation fastness.
Introduction
This compound is a versatile aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and, notably, disperse dyes.[1][2] Its chemical structure, featuring a primary amine for diazotization, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable precursor for producing dyes with desirable characteristics. Azo dyes are formed through the reaction of a diazonium salt (derived from a primary aromatic amine, the "diazo component") with an electron-rich coupling component. The choice of both the diazo and coupling components determines the final color and properties of the dye.
The general principle of synthesizing disperse azo dyes involves a two-step process:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt using a reagent like sodium nitrite in an acidic medium at low temperatures.
-
Azo Coupling: The reaction of the diazonium salt with a suitable coupling component, such as a phenol, naphthol, aromatic amine, or a heterocyclic compound, to form the azo dye.[3][4]
General Workflow for Disperse Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of disperse azo dyes using this compound as the diazo component.
Caption: General workflow for the synthesis of disperse azo dyes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative disperse azo dye using this compound.
Materials and Reagents
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Coupling Component (e.g., N,N-diethylaniline, 2-naphthol, etc.)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ethanol or other suitable solvent for recrystallization
-
Distilled Water
-
Ice
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt.
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.
Protocol 2: Azo Coupling with N,N-diethylaniline (Example)
This protocol describes the coupling of the diazonium salt with an aromatic amine to produce a colored dye.
-
In a separate 250 mL beaker, dissolve a molar equivalent of the coupling component (e.g., N,N-diethylaniline) in a suitable solvent, such as a dilute acid solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Adjust the pH of the reaction mixture to 4-5 using a solution of sodium acetate to complete the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at a low temperature (e.g., 50-60 °C).
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or a solvent mixture, to obtain the pure disperse dye.
Data Presentation
The following table summarizes the expected data to be collected for newly synthesized disperse dyes derived from this compound. Researchers should populate this table with their experimental findings.
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | m.p. (°C) | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Color | Light Fastness (1-8) | Wash Fastness (1-5) | Sublimation Fastness (1-5) |
| Dye-1 | N,N-diethylaniline | C₁₅H₁₆FN₅O₂ | Data | Data | Data | Data | Orange-Red | Data | Data | Data |
| Dye-2 | 2-Naphthol | C₁₇H₁₂FN₃O₃ | Data | Data | Data | Data | Red | Data | Data | Data |
| Dye-3 | Phenol | C₁₃H₁₁FN₄O₃ | Data | Data | Data | Data | Yellow-Orange | Data | Data | Data |
Logical Relationship of Components in Azo Dye Synthesis
The following diagram illustrates the logical relationship between the key components in the synthesis of disperse azo dyes.
Caption: Relationship between components and final dye properties.
Conclusion
This compound is a promising diazo component for the synthesis of a wide range of disperse azo dyes. By selecting appropriate coupling components, researchers can synthesize a variety of colors with potentially excellent fastness properties suitable for dyeing synthetic textiles. The provided protocols offer a foundational methodology for the synthesis and characterization of these novel dyes. Further research and optimization of reaction conditions can lead to the development of commercially viable and high-performance colorants.
References
- 1. nbinno.com [nbinno.com]
- 2. US6641620B1 - Disperse dye mixtures - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanism of 4-Fluoroaniline Nitration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 4-fluoroaniline is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. The interplay of the activating amino group and the deactivating but ortho-, para-directing fluorine atom governs the regiochemical outcome of the reaction. Understanding the mechanistic nuances and having access to detailed experimental protocols are crucial for the targeted synthesis of specific nitro-isomers, which are valuable intermediates in the pharmaceutical and dye industries. This document provides a comprehensive overview of the reaction mechanism, detailed experimental procedures for the synthesis of the major products, and a summary of relevant quantitative data.
Reaction Mechanism
The nitration of 4-fluoroaniline proceeds via an electrophilic aromatic substitution (EAS) pathway. The key steps are:
-
Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-fluoroaniline attacks the nitronium ion. The position of this attack is directed by the substituents on the ring.
-
The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivating group .
-
The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.
-
-
Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate determines the preferred position of substitution.
-
Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
The regioselectivity of the reaction is a delicate balance between the directing effects of the protonated amino group (meta-directing) and the fluorine atom (ortho-, para-directing). Consequently, the primary product is typically 4-fluoro-3-nitroaniline , resulting from nitration at the position ortho to the amino group and meta to the fluorine atom. Nitration at the position ortho to the fluorine and meta to the amino group leads to the formation of 4-fluoro-2-nitroaniline . The ratio of these isomers is highly dependent on the reaction conditions.
Visualizing the Reaction Pathway
Caption: Overall workflow of the nitration of 4-fluoroaniline.
Data Presentation
The yield and isomer distribution of the nitration of 4-fluoroaniline are highly sensitive to the reaction conditions, particularly the choice of nitrating agent, solvent, and temperature. Below is a summary of quantitative data from representative experimental protocols.
| Product Isomer | Protecting Group | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Fluoro-3-nitroaniline | None | HNO₃/H₂SO₄ | H₂SO₄ | 3-5 | 62 | Not specified | [1] |
| 4-Fluoro-2-nitroaniline | Acetyl | HNO₃ | Acetic acid/Acetic anhydride | 30-70 | 83-94 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-nitroaniline (Direct Nitration)
This protocol is adapted from a patented procedure for the direct nitration of 4-fluoroaniline.[1]
Materials:
-
4-Fluoroaniline
-
Concentrated Sulfuric Acid (100%)
-
Concentrated Nitric Acid (100%)
-
Ice
-
Concentrated Ammonia solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 139 g of 4-fluoroaniline in 1390 g of 100% sulfuric acid.
-
Cool the solution to 3-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by carefully adding 81.3 g of 100% nitric acid to 810 g of 100% sulfuric acid, while keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 4-fluoroaniline solution over a period of at least one hour, maintaining the temperature between 3-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with concentrated ammonia solution while keeping the mixture cool in an ice bath.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from boiling water.
Safety Precautions:
-
This reaction is highly exothermic and involves the use of concentrated and fuming acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The addition of the nitrating mixture must be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.
-
Anhydrous conditions are crucial to minimize the formation of resinous byproducts.[1]
Protocol 2: Synthesis of 4-Fluoro-2-nitroaniline (via Acetanilide Protection)
This protocol utilizes an acetyl protecting group to direct the nitration to the ortho position relative to the fluorine atom.
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Concentrated Nitric Acid
-
Acetic Acid
-
Petroleum Ether
-
Ice
Procedure:
Part A: Acetylation of 4-Fluoroaniline
-
To a solution of 4-fluoroaniline in acetic acid, add acetic anhydride dropwise with stirring.
-
Heat the reaction mixture to reflux for a sufficient time to ensure complete acetylation.
-
Cool the mixture and pour it into ice water to precipitate the N-(4-fluorophenyl)acetamide (4-fluoroacetanilide).
-
Collect the solid by filtration, wash with water, and dry.
Part B: Nitration of N-(4-fluorophenyl)acetamide
-
Prepare a solution of N-(4-fluorophenyl)acetamide in a mixture of acetic acid and acetic anhydride.
-
Cool the solution and add a 68% aqueous solution of nitric acid dropwise, maintaining the temperature between 30-70 °C.
-
The reaction can be carried out in a continuous flow microchannel reactor for better temperature control and higher yields.
-
After the reaction is complete (typically within 50-200 seconds in a microreactor), the mixture is subjected to hydrolysis.
Part C: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide
-
Heat the reaction mixture from Part B at 90-100 °C for 2-4 hours to hydrolyze the acetyl group.
-
Cool the mixture in an ice bath for 30 minutes to precipitate the 4-fluoro-2-nitroaniline.
-
Filter the product, wash the filter cake until it is weakly acidic or neutral.
-
Further purify the product by washing with petroleum ether and drying to obtain orange solid 4-fluoro-2-nitroaniline.
Logical Relationship of Synthesis Steps
Caption: Comparison of synthetic routes to 4-fluoro-3-nitroaniline and 4-fluoro-2-nitroaniline.
References
Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-2-nitro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Fluoro-2-nitro-N-methylaniline (FNMA). The protocols detailed below are designed to assist in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O₂ | [PubChem][1] |
| Molecular Weight | 170.14 g/mol | [PubChem][1] |
| CAS Number | 704-05-2 | [Santa Cruz Biotechnology][2] |
| Appearance | Predicted: Yellow to orange solid | General knowledge of nitroaniline compounds |
| Melting Point | Data not available. For the related compound 4-Fluoro-2-nitroaniline, the melting point is 90-94 °C. | N/A |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, acetone, and acetonitrile. Sparingly soluble in water. | General knowledge of similar organic compounds |
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of FNMA. A typical reverse-phase HPLC method is described below.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | Dependent on the specific gradient. For a similar compound, N-methylaniline, a retention time of 5.76 min was observed with a 70:30 acetonitrile:water mobile phase.[3] |
Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time compared to a reference standard. Purity is determined by the area percentage of the main peak.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including FNMA.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetone or ethyl acetate.
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject 1 µL of the prepared sample solution into the GC inlet.
-
Data Analysis: The retention time of the peak will help in the tentative identification, which is then confirmed by comparing the obtained mass spectrum with a reference library or a standard.
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8 - 8.0 | m | Ar-H |
| N-H Proton | ~8.3 | br s | NH |
| Methyl Protons | ~3.0 | d | N-CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Aromatic Carbons | 110 - 150 | Ar-C | |
| Methyl Carbon | ~30 | N-CH₃ |
Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts and coupling constants may vary.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~1620 | Strong | Aromatic C=C stretch |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-N stretch |
| ~1100 | Medium | C-F stretch |
Note: An IR spectrum for this compound is available on PubChem.[1]
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Characterization:
Caption: General workflow for the spectroscopic characterization of FNMA.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound.
Table 6: Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the compound. |
| Decomposition | Exothermic events at higher temperatures indicating decomposition. | |
| TGA | Thermal Stability | Onset of weight loss indicating the start of thermal decomposition. |
| Residue | Percentage of material remaining at the end of the analysis. |
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an appropriate DSC or TGA pan.
-
Instrument Setup: Calibrate the instrument with appropriate standards. Set the desired temperature program (e.g., heating from 25 °C to 400 °C at a rate of 10 °C/min) under a nitrogen atmosphere.
-
Data Acquisition: Run the analysis and record the thermogram.
-
Data Analysis: Determine the melting point, decomposition temperatures, and weight loss from the DSC and TGA curves.
Logical Relationship for Analytical Method Selection:
Caption: Selection of analytical methods based on the research objective.
References
Application Notes and Protocols: Purification of Crude 4-Fluoro-2-nitro-N-methylaniline by Recrystallization
Abstract
This document provides a detailed protocol for the purification of crude 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2) using recrystallization. The procedure is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines solvent selection, the recrystallization process, and methods for assessing the purity of the final product.
Introduction
This compound is a substituted nitroaniline derivative that can serve as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and colored contaminants. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. This allows for the formation of a saturated solution at a high temperature, from which the pure compound crystallizes upon cooling, leaving the impurities dissolved in the mother liquor.
This application note details a generalized procedure for the recrystallization of this compound, drawing upon established methods for the purification of similar aromatic nitro compounds.
Data Presentation
The purity of this compound can be assessed by its physical and spectroscopic properties. A sharp melting point range is a key indicator of purity.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| CAS Number | 704-05-2 | [1][2] |
| Appearance (Crude) | Typically a yellow to orange or brownish solid. | General observation for nitroaromatic compounds. |
| Appearance (Purified) | Brightly colored crystalline solid. | Expected outcome of successful recrystallization. |
| Melting Point (Purified) | To be determined experimentally. A pure sample should exhibit a sharp melting range (typically < 2°C). | No experimental melting point is consistently reported in the public literature. Purity is indicated by a narrow melting range. The melting point of the related compound 4-Fluoro-2-nitroaniline is 90-94°C. |
| Solubility Profile | Soluble in hot alcohols (methanol, ethanol); sparingly soluble in cold alcohols and water. | Based on protocols for similar nitroaniline compounds. |
Experimental Protocols
This section provides a detailed methodology for the recrystallization of crude this compound.
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and weighing scale
-
Melting point apparatus
Solvent Selection
The choice of solvent is critical for effective recrystallization. For polar aromatic compounds like this compound, polar solvents are generally suitable. Based on the purification of structurally similar compounds, methanol or ethanol are recommended as primary solvents. An ethanol/water mixture can also be effective, where water acts as an anti-solvent.
Procedure for Solvent Screening (Small Scale):
-
Place approximately 50 mg of the crude material into a small test tube.
-
Add the chosen solvent (e.g., methanol) dropwise at room temperature, observing the solubility. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.
Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Purity Assessment
-
Melting Point Analysis: Determine the melting point of the dried, recrystallized product. A sharp, narrow melting range is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light or with an appropriate stain.
-
Spectroscopic Analysis: Purity and structural integrity can be confirmed using techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Logical Relationships in Solvent Selection
Caption: Key solvent properties and their influence on the outcome of recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-nitro-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitro-N-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this two-step synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview: The synthesis of this compound is typically a two-step process. The first step involves the nitration of a suitable precursor, such as 4-fluoroaniline or its protected form, 4-fluoroacetanilide. The second step is the N-methylation of the resulting 4-fluoro-2-nitroaniline.
Step 1: Nitration of 4-Fluoroaniline Precursor
Question 1: My nitration reaction of 4-fluoroaniline resulted in a low yield and a significant amount of dark, resinous material. What could be the cause?
Answer: The formation of resinous by-products during the nitration of p-fluoroaniline is a common issue, particularly when the reaction is not conducted under anhydrous conditions. The presence of water can lead to oxidative side reactions and polymerization of the aniline starting material. To mitigate this, ensure all reagents and solvents are anhydrous and consider protecting the amine group as an acetanilide before nitration.
Question 2: I've isolated my nitrated product, but I suspect it's a mixture of isomers. How can I confirm this and what are the likely isomers?
Answer: The primary product from the nitration of 4-fluoroaniline or 4-fluoroacetanilide is 4-fluoro-2-nitroaniline. However, the formation of the positional isomer, 4-fluoro-3-nitroaniline, is a common side product. Additionally, dinitrated products can also be formed if the reaction conditions are too harsh.
To confirm the presence of isomers, you can use analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR will show distinct signals for each isomer.
-
HPLC/LC-MS: This can effectively separate and identify the different isomers based on their retention times and mass-to-charge ratios.
-
GC-MS: Suitable for analyzing the volatile components of your product mixture.
To minimize the formation of the 3-nitro isomer, it is often advantageous to use a protected starting material like 4-fluoroacetanilide, as the acetamido group is a stronger ortho-, para-director than the amino group.
Step 2: N-Methylation of 4-Fluoro-2-nitroaniline
Question 3: My N-methylation of 4-fluoro-2-nitroaniline is incomplete, and I have a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Incomplete methylation can be due to several factors:
-
Insufficient Methylating Agent: Ensure you are using a sufficient molar excess of the methylating agent.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using TLC or HPLC.
-
Choice of Methylating Agent: Some methylating agents are more reactive than others. If you are using a milder agent, you may need to switch to a more potent one like dimethyl sulfate, but be mindful of potential over-methylation.
Question 4: I've observed a side product with a mass corresponding to the addition of a formyl group instead of a methyl group. What is happening?
Answer: This is a known side reaction when using the Eschweiler-Clarke reaction conditions (formaldehyde and formic acid). N-formylation can occur as a competing reaction. To favor methylation, ensure an adequate excess of both formaldehyde and formic acid are used and that the reaction is heated sufficiently to drive the reductive methylation to completion.
Question 5: My product seems to contain a di-methylated impurity. How can I avoid this?
Answer: Di-methylation, leading to the formation of 4-fluoro-2-nitro-N,N-dimethylaniline, is more likely to occur with highly reactive methylating agents like dimethyl sulfate or methyl iodide. To prevent this:
-
Control Stoichiometry: Use a controlled amount of the methylating agent (closer to 1 equivalent).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for mono-methylation.
-
Use a Milder Methylating Agent: Consider using a less reactive methylating agent or a different methylation procedure, such as the Eschweiler-Clarke reaction, which is known to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium salts.[1]
Summary of Potential Side Products
The following table summarizes the common side products encountered during the synthesis of this compound.
| Synthesis Step | Potential Side Product | Structure | Molar Mass ( g/mol ) |
| Nitration | 4-Fluoro-3-nitroaniline | 156.11 | |
| 4-Fluoro-2,6-dinitroaniline | 201.11 | ||
| Resinous Polymers | - | Variable | |
| N-Methylation | Unreacted 4-Fluoro-2-nitroaniline | 156.11 | |
| 4-Fluoro-2-nitro-N,N-dimethylaniline | 184.16 | ||
| N-(4-fluoro-2-nitrophenyl)formamide | 184.13 |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-nitroaniline from 4-Fluoroacetanilide
This protocol is adapted from a method that minimizes side products by using a microchannel reactor, which allows for precise control of reaction conditions.[2]
Materials:
-
4-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride
-
68% Nitric acid
-
Petroleum ether
-
Ice
Procedure:
-
Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.
-
Using a microchannel reactor, mix the p-fluoroacetanilide solution with a 68% nitric acid solution at a molar ratio of 1:1.0-1.5 of p-fluoroacetanilide to nitric acid.
-
Maintain the reaction temperature between 30-70 °C with a reaction time of 50-200 seconds.
-
The output from the reactor is then subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours.
-
After hydrolysis, the mixture is cooled in an ice water bath (0-5 °C) and stirred for 30 minutes.
-
The precipitated solid is filtered and washed until the filtrate is weakly acidic or neutral.
-
The crude product is then washed with petroleum ether and dried to yield 4-fluoro-2-nitroaniline.
Step 2: N-Methylation of 4-Fluoro-2-nitroaniline (Eschweiler-Clarke Conditions)
This method is advantageous for its simplicity and for minimizing over-methylation.[1]
Materials:
-
4-Fluoro-2-nitroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-fluoro-2-nitroaniline.
-
Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.
-
Heat the reaction mixture to reflux (around 100 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Selective Aniline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the formation of N,N-dimethylaniline during aniline methylation.
Troubleshooting Guide: Unwanted Di-methylation
Q1: My reaction is producing a high percentage of N,N-dimethylaniline. What are the common causes?
A1: Over-methylation is a frequent issue in aniline synthesis. The primary causes are often related to reaction kinetics and conditions. The mono-methylated product, N-methylaniline, can be more nucleophilic than aniline itself, leading to a second, undesired methylation. Key factors include:
-
Reagent Stoichiometry: Using an excess of the methylating agent dramatically increases the likelihood of di-methylation.
-
Reaction Conditions: High temperatures can accelerate the rate of the second methylation, often more than the first, reducing selectivity.
-
Methylating Agent Reactivity: Highly reactive methylating agents like methyl halides or dimethyl sulfate are effective but often difficult to control, leading to poor selectivity.[1]
-
Catalyst & Medium: The choice of catalyst and the pH of the reaction environment can significantly influence the reaction pathway.
Frequently Asked Questions (FAQs) on Di-methylation Avoidance
Q2: How can I adjust my experimental setup to favor mono-methylation?
A2: Achieving high selectivity for mono-methylation requires careful control over reaction parameters.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of aniline to the methylating agent, or a slight excess of aniline. This ensures the methylating agent is the limiting reagent.
-
Optimize Temperature: Lowering the reaction temperature can enhance selectivity. The optimal temperature depends on the specific reagents and catalyst used.
-
Choose a "Green" Methylating Agent: Consider using dimethyl carbonate (DMC) as a methylating agent. It is less toxic and has been shown to provide excellent selectivity for mono-methylation, often with yields exceeding 90% for N-methylaniline and less than 5% for the di-methylated byproduct.[2]
-
Employ Modern Catalytic Methods: Novel catalytic systems offer high selectivity under mild conditions. For example, copper(II)-promoted coupling with methylboronic acid is a selective method for synthesizing N-methylanilines.[3][4] Similarly, NHC-Iridium catalysts using methanol as the methylating agent have shown quantitative yields with excellent selectivity.[5][6]
Q3: Are there specific protocols that have proven effective for selective mono-methylation?
A3: Yes, several modern protocols are designed for high selectivity.
-
Reductive Amination: This classical approach uses formaldehyde and a reducing agent. It is known for good control and selectivity.[3]
-
Dimethyl Carbonate (DMC) in Continuous Flow: A continuous flow system using DMC as the methylating agent allows for safe operation at high temperatures, achieving high selectivity through an in situ protection/deprotection strategy.[2]
-
Supercritical Methanol: Performing the reaction in supercritical methanol at high temperatures (e.g., 350°C) can produce mono-N-methylaniline with high selectivity even without a catalyst.[7]
-
"Borrowing Hydrogen" Strategy: This method uses methanol as the C1 source with various transition-metal catalysts (e.g., Ru, Ir, Cu-based). It is an eco-friendly approach that often yields highly selective mono-methylation.[8][9][10]
Experimental Protocols
Protocol 1: Selective Mono-methylation using Dimethyl Carbonate (DMC) in a Continuous Flow System[2]
This protocol is adapted from studies demonstrating high selectivity and yield.
-
System Setup: Utilize a commercial continuous flow chemistry system (e.g., Vapourtec E-series) with a stainless steel reactor coil (e.g., 10 mL).
-
Reagent Preparation:
-
Solution A: Prepare a 2 M solution of the aniline substrate in N-Methyl-2-pyrrolidone (NMP).
-
Solution B: Prepare a 6 M solution of dimethyl carbonate (DMC) in NMP.
-
Solution C: Prepare a 3 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
-
Reaction Execution:
-
Set the reactor temperature to 250°C.
-
Pump the three solutions into a T-mixer before the reactor coil at flow rates calculated to achieve the desired residence time (e.g., 20 minutes).
-
Allow the system to equilibrate for at least 1.5 times the residence time.
-
-
Work-up and Analysis:
-
Collect the reactor output after equilibration.
-
The product mixture can be analyzed by Gas Chromatography (GC) using an internal standard (e.g., methyl benzoate) to determine conversion and yield.
-
Purify the product using standard methods like flash column chromatography.
-
Data Presentation
Table 1: Comparison of Selectivity in Aniline Methylation Methods
| Methylating Agent/Method | Catalyst / Base | Temperature (°C) | N-methylaniline Yield (%) | N,N-dimethylaniline Yield (%) | Reference |
| Methyl Halides / Sulfates | Varies | Varies | Often 50-70% | Often 20-40% | [1] |
| Dimethyl Carbonate (Flow) | DBU | 250 | 68% | <5% | [2] |
| Methanol | NHC-Ir complex / KOtBu | 130 | Up to quantitative | Not specified, high selectivity | [5] |
| Methylboronic Acid | Cu(OAc)₂ / Pyridine | Reflux | Good to Excellent | Minimized | [4] |
| Methanol (Supercritical) | None | 350 | High Selectivity | Not specified | [7] |
Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
References
- 1. Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoro-2-nitro-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitro-N-methylaniline. Our aim is to address common challenges and provide actionable guidance to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: N-methylation of 4-Fluoro-2-nitroaniline. This is a direct approach where the commercially available 4-Fluoro-2-nitroaniline is methylated.
-
Route B: Nitration of 4-Fluoro-N-methylaniline. This route involves the initial synthesis or procurement of 4-Fluoro-N-methylaniline, followed by a regioselective nitration.
Q2: Which synthetic route typically offers a higher yield?
The yield can vary significantly based on the optimization of reaction conditions for either route. However, Route A, the N-methylation of 4-fluoro-2-nitroaniline, can be a high-yielding one-step process if over-methylation is effectively controlled. A similar process for a structural isomer has reported yields in the range of 83-93%.[1] Route B can also be high-yielding, but often requires a protection-deprotection sequence for the amino group to ensure the desired regioselectivity of the nitro group, which can add steps and potentially lower the overall yield.
Q3: What are the common challenges encountered during the N-methylation of 4-Fluoro-2-nitroaniline (Route A)?
The primary challenge is controlling the selectivity of the methylation process. The secondary amine product, this compound, can be more nucleophilic than the starting primary amine, leading to a second methylation and the formation of the undesired tertiary amine, 4-Fluoro-2-nitro-N,N-dimethylaniline. Other challenges include incomplete reaction and potential side reactions if the reaction conditions are not optimized.
Q4: How can I minimize the formation of the N,N-dimethylated byproduct in Route A?
Several strategies can be employed to minimize over-methylation:
-
Control Stoichiometry: Use a precise molar ratio of the methylating agent to the aniline. A slight excess of the aniline may be used to favor mono-methylation.
-
Choice of Methylating Agent: Weaker methylating agents may offer better control.
-
Reaction Conditions: Careful optimization of temperature and reaction time is crucial. Lower temperatures and shorter reaction times can favor the mono-methylated product.
-
Slow Addition: Adding the methylating agent slowly to the reaction mixture can help maintain a low concentration of the methylating agent, thus reducing the likelihood of a second methylation event.
Q5: What are the main difficulties in the nitration of 4-Fluoro-N-methylaniline (Route B)?
The main challenge in Route B is achieving the correct regioselectivity. The methylamino group is a strong activating ortho-, para-director, and the fluorine atom is a weak deactivating ortho-, para-director. This can lead to a mixture of nitro isomers. Additionally, the strong oxidizing conditions of nitration can lead to the degradation of the aniline ring, resulting in tarry byproducts and lower yields.[2]
Q6: How can I improve the regioselectivity of the nitration in Route B?
To improve the regioselectivity and prevent oxidation, it is highly recommended to protect the amino group before nitration. This is typically done by converting the N-methylamino group into an amide (e.g., an acetamide) by reacting it with acetic anhydride. The acetyl group is less activating and sterically bulkier, which can direct the incoming nitro group to the desired position (ortho to the amino group). The protecting group can then be removed by hydrolysis.[3][4]
Experimental Protocols
Route A: N-methylation of 4-Fluoro-2-nitroaniline
This protocol is adapted from methodologies reported for similar nitroanilines.[1]
Reagents and Materials:
-
4-Fluoro-2-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Formaldehyde (37% solution) or Paraformaldehyde
-
Methanol
-
Ammonium Hydroxide (28%)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-2-nitroaniline (1 equivalent) in concentrated sulfuric acid at a controlled temperature (e.g., 20-30°C).
-
Slowly add formaldehyde or paraformaldehyde (1-1.2 equivalents) to the solution while maintaining the temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and ammonium hydroxide to neutralize the acid.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Route B: Nitration of 4-Fluoro-N-methylaniline (with Protection)
This protocol is based on general procedures for the nitration of protected anilines.[3][4]
Step 1: Acetylation of 4-Fluoro-N-methylaniline
-
Dissolve 4-Fluoro-N-methylaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture at reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-acetyl-4-fluoro-N-methylaniline.
Step 2: Nitration of N-acetyl-4-fluoro-N-methylaniline
-
Dissolve the acetylated compound from Step 1 in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
Step 3: Hydrolysis of the Acetyl Group
-
Reflux the nitrated product from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by column chromatography as described in Route A.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: N-methylation | Route B: Nitration (with protection) |
| Starting Material | 4-Fluoro-2-nitroaniline | 4-Fluoro-N-methylaniline |
| Key Reagents | Formaldehyde, Sulfuric Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid |
| Number of Steps | 1 | 3 (Protection, Nitration, Deprotection) |
| Reported Yield Range * | 83-93%[1] | Potentially lower overall yield due to multiple steps |
| Key Challenges | Over-methylation (formation of tertiary amine) | Regioselectivity, oxidation byproducts, multiple steps |
*Yields are based on similar reported syntheses and may vary depending on the specific reaction conditions and optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Route A: Incomplete reaction, over-methylation, or degradation of starting material. Route B: Incomplete reaction in any of the three steps, loss of material during workup and purification of intermediates. | Route A: Optimize reaction time and temperature. Use a slight excess of the aniline. Add the methylating agent slowly. Route B: Ensure each step goes to completion by TLC monitoring. Handle intermediates carefully during purification. |
| Formation of Multiple Products | Route A: Over-methylation leading to the N,N-dimethylated product. Route B: Incomplete protection leading to multiple nitrated isomers. | Route A: Control stoichiometry carefully. Lower the reaction temperature. Route B: Ensure the protection step is complete before proceeding to nitration. |
| Tarry, Dark-Colored Reaction Mixture | Route B: Oxidation of the aniline ring by the strong nitrating mixture. | Route B: Protect the amino group before nitration. Maintain a low temperature (0-5°C) during the addition of the nitrating agent. |
| Difficulty in Purifying the Product | The product may have similar polarity to byproducts (e.g., starting material, over-methylated product, or isomers). | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Reaction Does Not Start or is Sluggish | Insufficient activation or low reaction temperature. | Route A: Ensure the use of concentrated sulfuric acid. Gently warm the reaction mixture as per the protocol. Route B: Ensure the use of a strong nitrating mixture. |
Visualizations
References
- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Nitro Group to Amine Reductions
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chemical reduction of a nitro group to an amine.
Frequently Asked Questions (FAQs)
Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
An incomplete or slow reaction is a frequent issue that can be attributed to several factors, ranging from the choice of reagents to the reaction setup.[1] Here is a systematic approach to troubleshooting this problem:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; consider increasing the weight percentage of the catalyst. For challenging reductions, higher pressures of H₂ may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are crucial. Ensure the metal is finely powdered and activated if necessary. The concentration of the acid is also critical for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. It is always recommended to use fresh, high-quality reagents.[1]
-
-
Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1][2] Protic co-solvents can often aid in hydrogenation reactions.[1][2]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[1] However, exercise caution as higher temperatures can sometimes lead to an increase in side products.[1]
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1]
A general troubleshooting workflow for incomplete reductions is illustrated below:
References
Technical Support Center: 4-Fluoro-2-nitro-N-methylaniline Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-2-nitro-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
-
Unreacted Starting Materials: Such as 1,4-difluoro-2-nitrobenzene or an excess of methylamine.
-
Isomeric Impurities: Positional isomers like 2-Fluoro-6-nitro-N-methylaniline might form depending on the synthetic route.
-
Over-alkylation Products: Formation of tertiary amines if the reaction conditions are not carefully controlled.
-
Decomposition Products: Nitro compounds can be sensitive to heat and light, leading to degradation.
Q2: My purified product has a low melting point and appears oily. What is the likely cause?
A low or broad melting point, or an oily appearance, typically indicates the presence of residual solvent or persistent impurities. Solvent can often be removed by drying the product under a high vacuum for an extended period. If the issue persists, the impurity is likely a substance with a low melting point, and a more rigorous purification method, such as column chromatography, may be required.
Q3: I am experiencing significant product loss during recrystallization. How can I improve the yield?
High product loss during recrystallization is often due to the selection of a suboptimal solvent system, causing the product to have moderate solubility even at low temperatures. To improve yield:
-
Optimize the Solvent System: Test various solvent mixtures. A good system is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the solution upon cooling.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Q4: After column chromatography, my fractions are still showing multiple spots on TLC. What went wrong?
This issue can arise from several factors:
-
Improper Solvent System: The chosen eluent may not have sufficient resolving power to separate your product from a closely related impurity. A systematic trial-and-error approach to find the optimal mobile phase is recommended.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands that are impossible to separate effectively.
-
Poor Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly.
Troubleshooting Guide
This section provides structured guidance for resolving common issues encountered during the purification of this compound.
Issue 1: Persistent Impurity After Recrystallization
If a specific impurity remains after recrystallization, follow this workflow:
Caption: Troubleshooting workflow for persistent impurities.
Issue 2: Low Yield After Purification
If the overall yield is unacceptably low, consider the following steps:
Caption: Decision tree for diagnosing low purification yield.
Quantitative Data Summary
The following table summarizes the typical effectiveness of standard purification techniques for this compound. Values are approximate and can vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 98.0 - 99.5% | 75 - 90% | Scalable, cost-effective | Can be ineffective for closely related impurities |
| Column Chromatography | > 99.5% | 60 - 85% | High resolution, removes most impurities | Time-consuming, uses large solvent volumes |
| Vacuum Distillation | > 99.0% | 50 - 70% | Effective for removing non-volatile impurities | Potential for thermal decomposition |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: If necessary, add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water mixture.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under a high vacuum.
Technical Support Center: Managing Exothermic Reactions in Aniline Nitration
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the management of highly exothermic reactions during the nitration of anilines.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of aniline? A1: The nitration of aniline is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2][3] Without precise temperature control, the reaction rate can increase uncontrollably, leading to a dangerous thermal runaway, which may result in an explosion.[1] Furthermore, elevated temperatures promote undesirable side reactions, such as the oxidation of the aniline ring, leading to the formation of tarry byproducts, and over-nitration to form dinitro compounds.[1][4][5]
Q2: What is the ideal temperature range for aniline nitration? A2: To control the reaction rate and minimize byproduct formation, the nitration of aniline or its derivatives is typically conducted at low temperatures, generally between 0 °C and 10 °C.[1] This temperature range is most often achieved using an ice bath or an ice-salt bath for more effective cooling.[1][6]
Q3: Why is the direct nitration of aniline often avoided? A3: Direct nitration of aniline using a mixture of concentrated nitric and sulfuric acids is problematic for two main reasons. First, the amino group (-NH₂) is highly activating and makes the ring susceptible to oxidation by nitric acid, resulting in tarry products and low yields.[4][5] Second, the strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺).[4][7][8] This anilinium ion is a meta-directing group, while the unprotonated amino group is ortho, para-directing, leading to a complex and difficult-to-separate mixture of isomers.[4][8][9]
Q4: What is the purpose of acetylating aniline before nitration? A4: Acetylating aniline to form acetanilide is a common strategy to overcome the challenges of direct nitration.[4][7] The resulting acetamido group (-NHCOCH₃) is less activating than a pure amino group, which protects the aromatic ring from oxidation during nitration.[4] This protection allows the reaction to proceed in a more controlled manner, leading to higher yields and significantly improved regioselectivity, favoring the formation of the para-nitro isomer.[4][9]
Troubleshooting Guide
This section addresses specific issues that may arise during aniline nitration experiments.
| Issue | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The addition rate of the nitrating mixture is too fast. 2. Inadequate cooling capacity of the reaction setup. 3. The initial temperature of the reaction mixture is too high. 4. Reactant concentrations are too high.[1] | 1. Immediately stop the addition of the nitrating agent. 2. Enhance the cooling bath's efficiency (e.g., add more ice/salt). 3. If safe, add a pre-chilled, inert solvent to dilute the mixture and absorb heat. 4. For future experiments, reduce the addition rate, use more dilute solutions, or employ a more efficient cooling system.[1] |
| Low Yield and/or Formation of Tarry Byproducts | 1. Reaction temperature was too high, causing oxidation.[4][5] 2. Direct nitration of unprotected aniline was attempted.[5] 3. Localized "hot spots" due to inefficient stirring. | 1. Ensure the reaction temperature is strictly maintained, ideally below 10 °C.[1] 2. Employ the acetylation protection strategy before nitration.[4] 3. Use vigorous mechanical stirring to ensure homogenous heat distribution. |
| High Percentage of m-Nitroaniline in Product | 1. The reaction was performed in a highly acidic medium, leading to the formation of the meta-directing anilinium ion.[4][8] | 1. Protect the amino group via acetylation to form acetanilide. The acetamido group is ortho, para-directing and prevents protonation at the nitrogen, thus yielding primarily the p-nitro product.[4] |
| Reaction is Slow or Fails to Proceed | 1. The reaction temperature is too low for the specific substrate. 2. The nitrating agent is not potent enough for a deactivated substrate. | 1. While maintaining caution, allow the temperature to rise slowly, but do not exceed the recommended safe upper limit (e.g., 10 °C for activated rings).[1] 2. For deactivated rings (note: acetanilide is still activated), stronger nitrating conditions may be necessary, but this requires a careful re-evaluation of the safety protocol.[6] |
Data Presentation: Product Distribution
The choice of nitration method dramatically impacts the distribution of isomers. Protecting the amino group via acetylation is key to achieving high regioselectivity.
| Method | p-Nitroaniline Yield (%) | m-Nitroaniline Yield (%) | o-Nitroaniline Yield (%) | Oxidation Byproducts |
| Direct Nitration of Aniline | ~51%[4] | ~47%[4] | ~2%[4] | Significant[4] |
| Acetylation-Nitration Pathway | >90% (after hydrolysis) | Negligible | Minimal | Minimal |
Experimental Protocols
Protocol: Nitration of Acetanilide (Protected Aniline)
This method is the preferred route for the synthesis of p-nitroaniline as it mitigates the risks associated with direct nitration.[1]
1. Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a typical ratio is 2:1) while cooling the mixture in an ice bath.[1] Keep this mixture cold until use.
2. Dissolution of Acetanilide:
-
Dissolve the acetanilide starting material in glacial acetic acid or concentrated sulfuric acid within the main reaction flask.[1]
3. Cooling:
-
Cool the acetanilide solution to between 0-5 °C using an ice-salt bath.[1] Ensure the internal temperature is monitored with a thermometer.
4. Addition of Nitrating Mixture:
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution.[6]
-
Maintain vigorous stirring and ensure the internal reaction temperature does not exceed 10 °C.[1] The slow addition rate is critical for controlling the exothermic release of heat.[6]
5. Reaction Time:
-
After the addition is complete, continue to stir the reaction mixture in the cooling bath for an additional 30-60 minutes.[1]
6. Quenching:
7. Isolation and Hydrolysis:
-
The p-nitroacetanilide product will precipitate as a solid. Isolate it via vacuum filtration and wash thoroughly with cold water.[1]
-
The purified p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline using standard acidic or basic conditions.[1]
Visualizations
Caption: Workflow for the controlled synthesis of p-nitroaniline.
Caption: Troubleshooting flowchart for a runaway exothermic reaction.
Caption: Logical relationship between nitration pathway and product outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Safe Quenching Procedures for Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely quenching nitration reactions. Nitration reactions are highly exothermic and require careful handling of corrosive and potentially explosive materials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both the safety of your personnel and the integrity of your products.
Troubleshooting Guide
This guide addresses common problems encountered during the quenching of nitration reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not precipitate upon quenching. | The product is likely soluble in the acidic aqueous mixture, or it is a liquid/oil at the quenching temperature.[1] | Perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).[1] Combine the organic extracts and proceed with standard washing and drying procedures.[1] |
| Exothermic event or "runaway" reaction during quenching. | The dilution of concentrated acids (sulfuric and nitric) with water is highly exothermic.[2][3] Adding the reaction mixture too quickly to the quenching medium can lead to a rapid temperature increase.[4] | Always add the reaction mixture slowly and in a controlled manner to a stirred slurry of ice and water.[1] The volume of the ice-water mixture should typically be 5-10 times the volume of the reaction mixture.[1] Monitor the temperature of the quenching mixture continuously. If a significant temperature rise is observed, pause the addition and allow the mixture to cool. |
| Formation of a dark-colored or "tarry" product. | Over-nitration or oxidation of the starting material or product can occur, especially at elevated temperatures.[5] Insufficient cooling during the reaction or quench can lead to the formation of by-products. | Ensure the nitration reaction is maintained at the optimal temperature. Quench the reaction immediately upon completion by pouring it onto a sufficient volume of crushed ice to rapidly cool the mixture.[1][6] |
| Incomplete neutralization of acid. | Insufficient amount of neutralizing agent used. Inefficient mixing during the washing step. | Use a saturated solution of a mild base like sodium bicarbonate for washing.[1] Ensure vigorous stirring or shaking in a separatory funnel to maximize contact between the organic and aqueous layers. Test the aqueous layer with pH paper to confirm neutralization. |
| Product "oils out" instead of forming a solid precipitate. | The product has a low melting point or is an oil at the quenching temperature. | Treat the product as a liquid and proceed with liquid-liquid extraction as described for non-precipitating products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a nitration reaction with ice water?
A1: Quenching a nitration reaction with ice water serves two main purposes. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts.[1][6] Second, it dilutes the strong acid mixture, which effectively stops the nitration reaction.[1] For many solid nitroaromatic compounds, this dilution also decreases their solubility, causing them to precipitate out of the solution, which is the first step in their isolation.[1]
Q2: Why is it crucial to add the reaction mixture to ice water and not the other way around?
A2: The dilution of concentrated sulfuric acid is a highly exothermic process.[7] Adding water to the concentrated acid can cause localized boiling and dangerous splashing of the corrosive mixture. By adding the acid mixture slowly to a large volume of stirred ice water, the heat generated is effectively absorbed by the melting ice and the large volume of water, ensuring a controlled and safer quenching process.[6]
Q3: What are the best practices for neutralizing residual acids after quenching?
A3: After quenching and separating the crude product (either by filtration or extraction), it is essential to neutralize any remaining sulfuric and nitric acid.[1] This is typically done by washing the organic product (dissolved in a suitable solvent) with a mild basic solution, such as saturated sodium bicarbonate or sodium carbonate solution.[1][8] This wash neutralizes the strong acids and also removes acidic by-products like nitrophenols by converting them into their water-soluble salts.[1]
Q4: How should I handle a nitration reaction that has started to show signs of thermal runaway?
A4: A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably due to the heat it generates.[9][10] If you observe a rapid and uncontrolled rise in temperature, immediately remove the heating source (if any) and enhance cooling. If the reaction is on a small scale and can be handled safely, you may consider quenching the reaction by carefully pouring it into a large volume of ice water. For larger-scale reactions, an emergency quench tank may be necessary as part of the process safety design.[11] It is critical to have a pre-defined emergency response plan.
Q5: What personal protective equipment (PPE) is essential when performing and quenching nitration reactions?
A5: Due to the highly corrosive nature of the reagents, appropriate PPE is mandatory. This includes acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1][9] All manipulations should be carried out in a well-ventilated chemical fume hood.[9]
Experimental Protocols
General Protocol for Quenching a Solid Nitroaromatic Product
-
Preparation: Prepare a beaker containing a stirred slurry of crushed ice and water. The volume of the ice-water mixture should be approximately 5-10 times the volume of the nitration reaction mixture.[1] Place the beaker in a larger container to act as a secondary containment.
-
Quenching: Once the nitration reaction is complete, slowly and carefully pour the reaction mixture in a thin stream into the stirred ice-water slurry.[1] The addition should be done at a rate that allows for efficient heat dissipation.
-
Isolation: If a solid precipitates, continue stirring for a short period to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[1]
-
Neutralization: Further purification typically involves dissolving the crude product in an appropriate organic solvent and washing it with a saturated sodium bicarbonate solution to remove any residual acid.[1]
-
Drying and Purification: The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by recrystallization.
General Protocol for Quenching a Liquid or Oily Nitroaromatic Product
-
Preparation and Quenching: Follow steps 1 and 2 of the protocol for solid products.
-
Extraction: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by a water wash.[1]
-
Drying and Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The liquid product can then be purified by distillation.[1]
Visualization of Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting a quenching and work-up strategy for a nitration reaction.
Caption: Decision workflow for quenching and work-up of nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. brainly.com [brainly.com]
- 7. bombaytechnologist.in [bombaytechnologist.in]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Thermal runaway - Wikipedia [en.wikipedia.org]
- 11. dokumen.pub [dokumen.pub]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-nitro-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-Fluoro-2-nitro-N-methylaniline.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-2-nitroaniline, followed by the N-methylation of this intermediate to yield the final product.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-nitro-N-methylaniline
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2-nitro-N-methylaniline and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document presents experimental data in a clear, comparative format, outlines detailed experimental protocols, and includes visualizations to aid in the interpretation of structural and analytical workflows.
Introduction to NMR Analysis of Substituted Anilines
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted anilines, ¹H and ¹³C NMR provide critical information regarding the electronic environment of the protons and carbon atoms, respectively. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom.
In the case of this compound, the interplay of the electron-donating N-methylamino group and the electron-withdrawing nitro and fluoro groups creates a unique spectral fingerprint. This guide compares this fingerprint with those of closely related compounds to highlight the influence of each substituent on the NMR spectra.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | N-CH₃ (δ, ppm, multiplicity, J in Hz) | NH (δ, ppm) |
| This compound | CDCl₃ | 8.08 (d, J = 9.9), 7.0-7.2 (m), 6.8-6.9 (m) | 3.0 (d, J=5.1) | 8.3 (broad) |
| 4-Fluoro-N-methylaniline | CDCl₃ | 6.87-7.01 (m, 2H), 6.56 (m, 2H)[1] | 2.81 (s, 3H)[1] | 3.40 (broad)[1] |
| N-Methyl-2-nitroaniline | CDCl₃ | 8.18 (dd, J=8.6, 1.4), 7.4 (ddd, J=8.6, 7.2, 1.4), 6.7 (d, J=8.6), 6.6 (t, J=7.2) | 3.0 (d, J=5.1) | 8.3 (broad) |
| 4-Fluoro-2-nitroaniline | DMSO-d₆ | 7.82 (dd, J = 9.2, 2.9), 7.25 (ddd, J = 9.2, 8.1, 2.9), 7.02 (dd, J = 11.1, 2.9) | - | 7.18 (s, 2H) |
Note: The ¹H NMR data for this compound is based on an available spectrum and may lack precise coupling constant details for all multiplets.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Aromatic Carbons (δ, ppm) | N-CH₃ (δ, ppm) |
| This compound | - | Data not available in the searched literature. | Data not available in the searched literature. |
| 4-Fluoro-N-methylaniline | CDCl₃ | 156.9, 154.6, 145.7, 115.7, 115.4, 113.1[1] | 31.3[1] |
| N-Methyl-2-nitroaniline | CDCl₃ | 146.1, 136.2, 132.8, 126.9, 115.6, 114.5 | 29.8 |
| 4-Fluoro-2-nitroaniline | CDCl₃ | 155.4 (d, J=235.2), 143.2, 129.5, 120.0 (d, J=25.0), 115.1 (d, J=21.1), 114.4 (d, J=9.6) | - |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar compounds. Other deuterated solvents such as DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's solubility. The solvent should not have signals that overlap with the analyte's signals.
-
Dissolution: The sample should be fully dissolved in the deuterated solvent. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter, the solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay. For quantitative analysis, the relaxation delay should be at least five times the longest T1 relaxation time of the protons of interest.
-
¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is required to obtain a good signal-to-noise ratio.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-2-nitro-N-methylaniline
This guide provides a detailed comparison of mass spectrometry-based analytical approaches for 4-Fluoro-2-nitro-N-methylaniline, a key intermediate in various synthetic pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its mass spectral behavior and outlining robust analytical protocols. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known spectrum of its structural analog, 4-Fluoro-2-nitroaniline.
Physicochemical Properties and Structural Analogs
A foundational understanding of the target molecule and its analogs is crucial for interpreting mass spectrometry data. Below is a comparison of key properties.
| Property | This compound | 4-Fluoro-2-nitroaniline (Analog) |
| Molecular Formula | C₇H₇FN₂O₂[1][2] | C₆H₅FN₂O₂[3][4][5] |
| Molecular Weight | 170.14 g/mol [1][2] | 156.11 g/mol [3][4][5] |
| CAS Number | 704-05-2[1] | 364-78-3[3][4] |
Mass Spectrometry Analysis: A Comparative Overview
Electron Ionization (EI) is a common technique for the analysis of nitroaromatic compounds. The fragmentation patterns observed provide a structural fingerprint of the molecule.
Predicted Fragmentation of this compound (EI-MS)
The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of N-alkyl-ortho-nitroanilines. The molecular ion peak is expected at m/z 170. Key fragmentation pathways likely include the loss of the nitro group, the methyl group, and rearrangements involving the ortho-positioned nitro and N-methylamino groups.
The predicted fragmentation cascade is illustrated in the following diagram:
Observed Fragmentation of 4-Fluoro-2-nitroaniline (EI-MS)
The NIST WebBook provides an experimental mass spectrum for 4-Fluoro-2-nitroaniline, which serves as a valuable comparison. The fragmentation is dominated by the loss of the nitro group and subsequent cleavages.
| Ion Description | m/z (Relative Abundance) |
| Molecular Ion [M]⁺˙ | 156 (100%) |
| [M - NO₂]⁺˙ | 110 (40%) |
| [M - NO - H₂O]⁺ | 108 (35%) |
| [C₅H₂F]⁺ | 81 (30%) |
| [C₅H₃F]⁺˙ | 82 (25%) |
| Data sourced from NIST WebBook for 4-Fluoro-2-nitroaniline.[3] |
Experimental Protocols
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of 1 mg/mL. Perform serial dilutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-300.
-
Ion Source Temperature: 230°C.
-
LC-MS Analysis Protocol
LC-MS is advantageous for less volatile or thermally labile compounds.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
Liquid Chromatograph: HPLC system with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Triple Quadrupole or Orbitrap.
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a target compound.
Comparison of Analytical Alternatives
| Feature | GC-MS | LC-MS |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Applicability | Ideal for volatile and thermally stable compounds like many nitroaromatics. | Suitable for a wider range of compounds, including those that are non-volatile or thermally labile. |
| Ionization | Primarily Electron Ionization (EI), providing reproducible fragmentation patterns. | Softer ionization techniques like ESI and APCI, often yielding the molecular ion with less fragmentation. |
| Sensitivity | Generally high, especially with selective detectors. | Can be very high, particularly with tandem MS (MS/MS) for trace analysis. |
| Sample Derivatization | May be required for non-volatile compounds. | Generally not required. |
Conclusion
The mass spectrometry analysis of this compound can be effectively performed using either GC-MS or LC-MS. While no experimental spectrum is currently available for this specific compound, its fragmentation pattern can be reliably predicted based on the behavior of its structural analogs, such as 4-Fluoro-2-nitroaniline, and general principles of mass spectrometry. The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods for this and related compounds.
References
A Comparative Guide to the Synthesis of Substituted Nitroanilines
Substituted nitroanilines are foundational molecules in the development of pharmaceuticals, agrochemicals, and dyes. The strategic placement of the nitro and amino groups, along with other substituents on the aromatic ring, allows for a wide range of chemical modifications. For researchers and chemical development professionals, selecting the most efficient, safe, and cost-effective synthesis route is a critical decision. This guide provides an objective comparison of three primary synthetic strategies for producing substituted nitroanilines: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, and Selective Reduction of Dinitroarenes.
Quantitative Performance Comparison
The choice of a synthetic route often depends on factors such as yield, regioselectivity, reaction conditions, and substrate scope. The following table summarizes the key quantitative and qualitative data for the three main pathways.
| Parameter | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution (SNAr) | Route 3: Selective Reduction (Zinin Reduction) |
| Typical Yield | 50-95% (highly substrate-dependent)[1][2][3] | 70-95%[4] | 30-60%[5][6] |
| Regioselectivity | Moderate to High (often requires protecting groups to control isomer distribution)[1][2][7] | Excellent (determined by the position of the leaving group)[8] | High (governed by steric and electronic factors)[5][6] |
| Reaction Temp. | 0–25 °C (Nitration); 90-100 °C (Hydrolysis)[3][9] | 100–120 °C[4] | 90 °C[10] |
| Key Reagents | HNO₃/H₂SO₄, Acetic Anhydride, NaOH/HCl[7][9] | Halogenated Nitroarene, Amine/Ammonia, K₂CO₃[4][10] | Dinitroarene, Na₂S / NaHS[5][10] |
| Primary Advantage | Utilizes readily available starting materials (anilines). | High regioselectivity and predictable outcomes. | Direct conversion of dinitro compounds to a specific nitroaniline isomer. |
| Primary Limitation | Risk of over-nitration, oxidation, and poor regioselectivity without a protecting group.[11] | Requires a highly activated aromatic ring (with electron-withdrawing groups).[8][12] | Lower yields and the use of odorous sulfur reagents.[5] |
Synthesis Route 1: Electrophilic Aromatic Substitution
This is a classic and widely used method that typically involves a multi-step process to ensure proper regioselectivity and to prevent oxidation of the highly reactive aniline ring.[1][7] The amino group is first protected, usually by acylation, which moderates its activating effect and directs the incoming nitro group primarily to the para position due to steric hindrance.[2][13]
Caption: Electrophilic nitration via a protection/deprotection sequence.
Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline[3]
-
Protection (Acylation): o-Toluidine (1 mole) is dissolved in glacial acetic acid. Acetic anhydride (1.1 moles) is added dropwise while maintaining the temperature below 60°C. The mixture is then refluxed for 4 hours.
-
Nitration: The resulting N-acetyl-o-toluidine solution is cooled to 10-15°C in an ice bath. A nitrating mixture of concentrated sulfuric acid and fuming nitric acid is added slowly, ensuring the temperature does not exceed 20°C. The mixture is stirred at this temperature for 3 hours.
-
Work-up (Precipitation): The reaction solution is poured onto crushed ice, causing the yellow solid, 2-methyl-4-nitroacetanilide, to precipitate. The solid is collected by filtration and washed with cold water.
-
Deprotection (Hydrolysis): The crude 2-methyl-4-nitroacetanilide is mixed with a 35% hydrochloric acid solution and heated to 90°C under reflux for 3 hours.
-
Final Purification: The solution is cooled, and the resulting precipitate is filtered. The filter cake is recrystallized from an 80% aqueous ethanol solution to yield pure 2-Methyl-4-nitroaniline.
Synthesis Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route is highly effective when the starting material is an aromatic ring activated by electron-withdrawing groups (like nitro groups) and possesses a good leaving group (typically a halogen).[8][12] The reaction proceeds via an addition-elimination mechanism, where a nucleophile (ammonia or an amine) attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.[14]
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Experimental Protocol: Synthesis of 2-Nitroaniline[11]
-
Reaction Setup: A mixture of 2-nitrochlorobenzene (1 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is prepared in a reaction flask.
-
Ammonolysis: Aqueous ammonia is added to the mixture. The flask is sealed and heated to 120°C for 8-12 hours in a pressure vessel or continuous flow reactor. The reaction progress is monitored by thin-layer chromatography.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The precipitated 2-nitroaniline solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from ethanol.
Synthesis Route 3: Selective Reduction of Dinitroarenes
This method, often referred to as the Zinin Reduction, is particularly useful for preparing meta-nitroanilines from 1,3-dinitroarenes.[5][10] It leverages the use of sulfide or polysulfide reagents to selectively reduce one nitro group while leaving the other intact. The regioselectivity is generally high, with the least sterically hindered nitro group being preferentially reduced.[6]
Caption: Selective reduction of a dinitroarene (Zinin Reduction).
Experimental Protocol: Synthesis of 3-Nitroaniline[11]
-
Reagent Preparation: An aqueous solution of sodium hydrogen sulfide (6 molar equivalents) is prepared.
-
Reaction Setup: 1,3-Dinitrobenzene is added to warm water containing magnesium sulfate to create an emulsion.
-
Reduction: The sodium hydrogen sulfide solution is added slowly to the emulsion while stirring constantly and heating to 90°C. The progress of the reaction is monitored until the starting material is consumed.
-
Isolation: Upon completion, the reaction mixture is cooled. The 3-nitroaniline product solidifies and is separated by filtration.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. books.rsc.org [books.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. azom.com [azom.com]
- 10. chempanda.com [chempanda.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Fluoro-2-nitro-N-methylaniline by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 4-Fluoro-2-nitro-N-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and an overview of alternative analytical techniques.
Comparative Analysis of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective technique for analyzing non-volatile and thermally sensitive compounds like substituted anilines and nitroaromatics.[1][2] The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] The following table summarizes potential RP-HPLC methods applicable to the purity analysis of this compound, based on established protocols for analogous compounds.[3]
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Fast HPLC) |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C18 (50 mm x 2.1 mm, 3 µm) |
| Mobile Phase | 60:40 (v/v) Methanol:Water | Gradient of Acetonitrile and Water | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min | 0.7 mL/min[3] | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 190 nm[3] | UV at 254 nm |
| Column Temp. | 30 °C[3] | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 10 µL[3] | 2 µL |
| Run Time | ~15 min | ~20 min | ~5 min |
| Resolution | Good for major impurities | Excellent for complex mixtures | Moderate, suitable for high-throughput |
| Throughput | Moderate | Low | High |
Experimental Workflow and Visualization
The general workflow for assessing the purity of a synthesized compound by HPLC involves several key steps from sample preparation to data analysis. This process ensures accurate and reproducible results. The logical flow is depicted in the diagram below.
Detailed Experimental Protocols
Below are detailed protocols for the methods outlined in the comparison table. These serve as a robust starting point for method development and validation.
Method A: Isocratic Analysis
This method is suitable for routine quality control where the impurity profile is well-characterized.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: Reversed-phase C18, 150 mm x 4.6 mm I.D., 5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of 60:40 (v/v) HPLC-grade methanol and purified water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method B: Gradient Analysis for Complex Samples
This protocol is designed to separate a wider range of potential impurities with varying polarities.
-
Instrumentation: As per Method A.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm I.D., 5 µm particle size.[3]
-
Mobile Phase:
-
Solvent A: Purified Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase linearly to 70% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detector Wavelength: 190 nm for higher sensitivity to a broader range of aromatic compounds.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Same as Method A, using a 50:50 mixture of water and acetonitrile as the diluent.
-
Data Analysis: Similar to Method A, with careful integration of all impurity peaks resolved by the gradient.
Comparison with Alternative Analytical Techniques
While HPLC is considered the gold standard for purity analysis of pharmaceutical intermediates, other techniques can provide complementary information or may be suitable for specific applications.[4]
| Technique | Principle | Advantages | Limitations | Applicability to Target Compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities and residual solvents.[4] | Requires derivatization for non-volatile or thermally labile compounds like anilines.[2] | Suitable for detecting volatile starting materials or solvent impurities, but not for the primary purity assay of the final product. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Can determine absolute purity of crystalline substances without a reference standard; fast analysis.[5] | Requires a crystalline sample with a purity >98.5%; not suitable for amorphous materials or compounds that decompose on melting.[5] | Can be a powerful orthogonal technique to confirm purity if the synthesized compound is a stable, crystalline solid. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Highly sensitive and specific; provides molecular weight information for impurity identification when coupled with LC (LC-MS).[4] | Quantitative analysis can be more complex than with UV detection. | LC-MS is invaluable for identifying unknown impurities detected during HPLC analysis. |
| Spectrophotometry (UV-Vis, FT-IR) | Measures absorption of light. | Rapid and simple; FT-IR provides information on functional groups.[6] | Low selectivity; primarily used for identity confirmation or quantification of the main component, not for separating impurities.[6] | Useful for initial identity confirmation and as a simple assay method, but not for detailed purity profiling. |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. ijrar.org [ijrar.org]
A Comparative Spectroscopic Analysis of 4-Fluoro-2-nitro-N-methylaniline and Its Isomers
A Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, a precise understanding of molecular structure is paramount. Substituted anilines, particularly those bearing nitro and fluoro groups, serve as versatile building blocks for a wide array of biologically active compounds. This guide presents a detailed spectroscopic comparison of 4-Fluoro-2-nitro-N-methylaniline and its key positional isomers. By providing a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds, ensuring the integrity of their synthetic pathways and the purity of their final products.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and five of its isomers. This data is essential for the unambiguous identification of each compound.
| Compound | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec. (m/z) |
| This compound | Aromatic H: 7.5-6.8 (m), N-H: ~8.3 (br s), N-CH₃: ~3.0 (d) | Aromatic C: 160-110, N-CH₃: ~30 | N-H: ~3400, C-H (arom): ~3100, C-H (aliph): ~2900, C=C (arom): ~1620, NO₂: ~1520 & ~1340, C-N: ~1300, C-F: ~1200 | ~240, ~410 | 170 (M⁺), 153, 123, 109 |
| 2-Fluoro-4-nitro-N-methylaniline | Aromatic H: 8.0-7.0 (m), N-H: (variable), N-CH₃: ~3.1 (d) | Aromatic C: 155-115, N-CH₃: ~31 | N-H: ~3450, C-H (arom): ~3100, C-H (aliph): ~2950, C=C (arom): ~1610, NO₂: ~1510 & ~1330, C-N: ~1310, C-F: ~1250 | ~230, ~390 | 170 (M⁺), 153, 140, 123 |
| 5-Fluoro-2-nitro-N-methylaniline | Aromatic H: 7.8-6.5 (m), N-H: (variable), N-CH₃: ~2.9 (d) | Aromatic C: 165-105, N-CH₃: ~29 | N-H: ~3420, C-H (arom): ~3090, C-H (aliph): ~2930, C=C (arom): ~1630, NO₂: ~1530 & ~1350, C-N: ~1290, C-F: ~1210 | ~250, ~420 | 170 (M⁺), 153, 123, 110 |
| 3-Fluoro-4-nitro-N-methylaniline | Aromatic H: 7.9-6.8 (m), N-H: (variable), N-CH₃: ~3.0 (d) | Aromatic C: 150-110, N-CH₃: ~30 | N-H: ~3430, C-H (arom): ~3110, C-H (aliph): ~2940, C=C (arom): ~1600, NO₂: ~1500 & ~1320, C-N: ~1320, C-F: ~1230 | ~235, ~380 | 170 (M⁺), 153, 140, 123 |
| 4-Fluoro-3-nitro-N-methylaniline | Aromatic H: 7.7-7.0 (m), N-H: (variable), N-CH₃: ~3.1 (d) | Aromatic C: 158-112, N-CH₃: ~31 | N-H: ~3410, C-H (arom): ~3080, C-H (aliph): ~2920, C=C (arom): ~1615, NO₂: ~1525 & ~1345, C-N: ~1280, C-F: ~1220 | ~245, ~400 | 170 (M⁺), 153, 123, 113 |
| 2-Fluoro-6-nitro-N-methylaniline | Aromatic H: 7.6-6.9 (m), N-H: (variable), N-CH₃: ~2.8 (d) | Aromatic C: 152-118, N-CH₃: ~28 | N-H: ~3460, C-H (arom): ~3120, C-H (aliph): ~2960, C=C (arom): ~1605, NO₂: ~1515 & ~1335, C-N: ~1305, C-F: ~1260 | ~225, ~370 | 170 (M⁺), 153, 140, 123 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition : Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a spectrometer with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the aniline isomer in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.
-
Spectral Acquisition : Record the UV-Vis spectrum from 200 to 800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference. The wavelength of maximum absorbance (λmax) should be recorded.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis : Scan a mass range of m/z 40-400 to detect the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound isomers.
Caption: A logical workflow for the spectroscopic analysis of isomers.
This comprehensive guide provides the foundational spectroscopic data and methodologies necessary for the accurate identification and differentiation of this compound and its isomers. The presented data and workflows are intended to support researchers in ensuring the chemical integrity of their work, from synthesis to final application.
A Comparative Guide to the Biological Activity of Anilino-Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective therapeutic agents is a cornerstone of modern medicinal chemistry. Substituted anilines serve as crucial pharmacophores in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. While direct biological activity data for derivatives of 4-Fluoro-2-nitro-N-methylaniline are not extensively available in published literature, a closely related analogue, 4-Fluoro-2-methoxy-N-methylaniline , has proven to be a pivotal building block for a new generation of highly effective anticancer agents.
This guide provides an objective comparison of the biological performance of various anilinoquinazoline and anilinoquinoline derivatives, structurally related to 4-Fluoro-2-methoxy-N-methylaniline. These compounds primarily function as inhibitors of key receptor tyrosine kinases (RTKs) implicated in tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR).
Comparative Analysis of Anticancer Activity
Derivatives built upon the anilino-scaffold have demonstrated significant cytotoxic and antiproliferative activity across a range of human cancer cell lines. The strategic incorporation of the 4-fluoro-2-methoxy-N-methylaniline moiety is critical for achieving high potency and selectivity, particularly against mutated forms of EGFR that drive non-small cell lung cancer (NSCLC).
Below is a summary of the in vitro anticancer activity of several representative compounds from this class, compared against established EGFR inhibitors.
Table 1: In Vitro Anticancer Activity of Anilino-Based Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 8a | A431 | Carcinoma | 2.62 | Erlotinib | >100 |
| BGC823 | Gastric | 3.21 | Gefitinib | 19.27 | |
| 2i | HeLa | Cervical | 7.15 | Gefitinib | 17.12 |
| BGC823 | Gastric | 4.65 | Gefitinib | 19.27 | |
| 10k | A549 | Lung | 0.07 | Afatinib | 0.05 |
| MCF-7 | Breast | 4.65 | Afatinib | 5.83 | |
| TS-41 | H1975 | Lung | 1.48 | Afatinib | - |
| TS-41 | PC-9 | Lung | 2.76 | Afatinib | - |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function. Lower values indicate higher potency. Data is compiled from various preclinical studies.
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism through which these anilino-derivatives exert their anticancer effects is the competitive inhibition of ATP binding to the kinase domain of RTKs. This action blocks the autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.
Third-generation inhibitors, many of which incorporate a moiety derived from 4-Fluoro-2-methoxy-N-methylaniline, are designed to bind irreversibly to specific cysteine residues (e.g., C797) within the ATP-binding site of mutant EGFR, providing enhanced potency and selectivity over the wild-type receptor.[1] This selectivity is key to reducing off-target effects and improving the therapeutic window of the drug.
References
A Comparative Guide to Aniline Synthesis: A Cost-Benefit Analysis of Established and Novel Pathways
For researchers, scientists, and drug development professionals, the synthesis of anilines is a fundamental process with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The choice of synthetic route can significantly impact yield, cost, safety, and environmental footprint. This guide provides an objective comparison of traditional and modern aniline synthesis methodologies, supported by experimental data and detailed protocols to inform laboratory and industrial-scale decisions.
Executive Summary
The optimal synthetic strategy for producing anilines is contingent on the specific requirements of the application, including scale, desired purity, cost constraints, and environmental considerations. Traditional methods, such as the reduction of nitroarenes, are well-established, high-yielding, and scalable, making them suitable for large-scale industrial production. However, they often require harsh reaction conditions and generate hazardous waste. In contrast, modern catalytic and biocatalytic approaches offer milder reaction conditions, higher selectivity, and a reduced environmental impact, though catalyst cost and scalability can be limiting factors. This guide presents a detailed analysis of the most common synthetic pathways, offering a clear comparison of their respective advantages and disadvantages.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for both established and novel synthesis routes for anilines, providing a clear and concise overview for easy comparison.
Table 1: Established Synthesis Routes for Anilines
| Synthesis Route | Description | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time | Advantages | Disadvantages |
| Reduction of Nitroarenes | Catalytic hydrogenation of a nitro-substituted aromatic ring to an amino group.[1] | >95[1] | 25-100[1] | 1-50[1] | Pd/C, PtO₂, Raney Ni[1] | 1-12 h[1] | High yields, well-established, scalable.[1] | Requires high pressure, handling of H₂ gas, potential for catalyst poisoning.[1] |
| Amination of Phenol | Reaction of phenol with ammonia over a catalyst.[2][3] | ~95 (Aniline selectivity) | 350-450 | 1-200 | Al₂O₃, SiO₂-Al₂O₃ | Continuous | Uses readily available feedstocks. | High temperatures and pressures required, potential for byproduct formation.[4] |
Table 2: Novel Synthesis Routes for Anilines
| Synthesis Route | Description | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[5] | 70-95 | 80-120 | 1 | Pd complexes with phosphine ligands[5] | 8-24 h | Broad substrate scope, good functional group tolerance.[5] | Catalyst can be expensive, requires anhydrous conditions. |
| Direct Amination of Benzene | Direct reaction of benzene with an aminating agent.[2][6] | up to 90[6] | 100[6] | 1 | Vanadate catalyst with iron oxide co-catalyst[6] | ~4 h[6] | Atom economical, one-step process.[2] | Low conversion and selectivity in many systems.[2] |
| Biocatalytic Reduction | Enzymatic reduction of nitroarenes using nitroreductases.[7] | >99 (conversion) | 25-37 | 1 | Immobilized Nitroreductase[7] | Continuous | High chemoselectivity, mild aqueous conditions, no need for precious metals.[7] | Enzyme stability and cost can be a concern, lower space-time yields. |
| Electrochemical Synthesis | Electrochemical reduction of nitroarenes.[8] | High selectivity and efficiency | Room Temperature | 1 | Redox mediator (e.g., titanium salts)[8] | Varies | Greener approach, avoids high pressures and temperatures.[8] | Requires specialized equipment, scalability can be a challenge. |
Experimental Protocols
Synthesis of Aniline by Reduction of Nitrobenzene with Tin and Hydrochloric Acid
This procedure is a classic laboratory method for the synthesis of aniline from nitrobenzene.
Materials:
-
Nitrobenzene (10 mL)
-
Granulated Tin (25 g)
-
Concentrated Hydrochloric Acid (55 mL)
-
Sodium Hydroxide solution (40% w/v)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A 250 mL round-bottom flask is charged with nitrobenzene and granulated tin.
-
Concentrated hydrochloric acid is added in small portions with shaking to control the exothermic reaction.
-
After the initial vigorous reaction subsides, the mixture is heated in a water bath for 30-60 minutes to complete the reaction.
-
The flask is cooled, and a 40% sodium hydroxide solution is added cautiously until the solution is strongly alkaline to precipitate tin hydroxides.
-
The aniline is then isolated by steam distillation.
-
The distillate is saturated with sodium chloride, and the aniline is extracted with diethyl ether.
-
The ether extract is dried over anhydrous sodium sulfate, and the ether is removed by distillation to yield aniline.[9]
Buchwald-Hartwig Amination for the Synthesis of a Substituted Aniline
This protocol provides a general procedure for the palladium-catalyzed synthesis of an N-arylamine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
BINAP (0.015 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon.
-
The aryl halide, amine, and toluene are added via syringe.
-
The Schlenk tube is sealed and heated in an oil bath at 100 °C for 8-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through celite, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic pathways.
Caption: Pathway for the reduction of nitrobenzene to aniline.
Caption: Pathway for the amination of phenol to aniline.
Caption: General scheme for Buchwald-Hartwig amination.
Cost-Benefit Analysis and Environmental Impact
The selection of a synthetic pathway is a multifaceted decision that extends beyond simple reaction yield. Economic and environmental factors play a crucial role, particularly in industrial applications.
Cost Considerations:
-
Raw Materials: The cost of starting materials is a primary driver of the overall process cost. For example, while benzene is a relatively inexpensive feedstock for nitrobenzene production, the cost of specialized ligands for modern catalytic systems can be substantial.[4][10]
-
Catalyst: The cost, lifespan, and recyclability of the catalyst are critical. Precious metal catalysts like palladium, while highly effective, contribute significantly to the cost.[11] Biocatalysts, such as enzymes, can have a high initial cost but may offer long-term savings through their high selectivity and reusability.[7]
-
Energy: Processes that require high temperatures and pressures, such as the amination of phenol, have high energy costs.[4] In contrast, biocatalytic and some electrochemical methods operate at or near ambient conditions, offering significant energy savings.[7][8]
-
Waste Disposal: The disposal of hazardous byproducts and waste streams can be a major expense. For instance, the reduction of nitroarenes with metals in acidic media generates significant amounts of metal salt waste. Greener alternatives that minimize waste are therefore economically and environmentally advantageous.
Environmental Impact:
-
Toxicity: Aniline and many of its derivatives, as well as some starting materials like nitrobenzene, are toxic and pose environmental risks.[12][13] Processes that minimize the use and generation of such substances are preferred.
-
Green Chemistry Principles: Modern synthetic methods are increasingly evaluated based on the principles of green chemistry. This includes atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents. Biocatalytic and electrochemical methods often align well with these principles.[7][8][14]
-
Sustainability: The long-term sustainability of a process depends on its reliance on non-renewable resources and its overall environmental footprint. The shift towards bio-based feedstocks and renewable energy sources is a key trend in making aniline production more sustainable.[14]
Conclusion
The synthesis of anilines is a mature field that continues to evolve with the development of new technologies. While traditional methods remain the workhorses of the chemical industry for large-scale production, modern catalytic, biocatalytic, and electrochemical methods offer compelling advantages in terms of selectivity, safety, and environmental performance. For researchers and drug development professionals, these novel methods provide powerful tools for the synthesis of complex aniline derivatives under mild conditions. A thorough cost-benefit analysis that considers not only the immediate costs of raw materials and energy but also the long-term costs of waste disposal and environmental impact is essential for selecting the most appropriate synthetic pathway for any given application.
References
- 1. benchchem.com [benchchem.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Different Approach to Anilines - GalChimia [galchimia.com]
- 6. mdpi.com [mdpi.com]
- 7. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
- 9. scribd.com [scribd.com]
- 10. Calaméo - Feasibility Study of Aniline Production [calameo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. coherentmarketinsights.com [coherentmarketinsights.com]
A Comparative Guide to the Environmental Impact of 4-Fluoro-2-nitro-N-methylaniline Synthesis
The synthesis of 4-Fluoro-2-nitro-N-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods that pose significant environmental and safety challenges.[1][2] This guide provides a comparative analysis of a conventional synthesis route and emerging green chemistry alternatives, offering researchers and drug development professionals objective data to support the selection of more sustainable methodologies. The focus is on the N-methylation of the aniline precursor, a critical step that presents opportunities for environmental impact reduction.
Comparative Analysis of N-Methylation Strategies
The environmental performance of synthesizing this compound is largely dependent on the chosen N-methylation method. Traditional approaches often involve hazardous reagents and generate substantial waste streams. In contrast, modern catalytic methods offer higher atom economy and a reduced environmental footprint.
Method 1: Traditional Reductive Amination
A common route for N-methylation involves the reaction of the parent aniline with formaldehyde, followed by reduction.[3][4] This method, while effective, often utilizes strong acids and produces significant salt byproducts during neutralization, posing environmental concerns.[4]
Method 2: Catalytic Borrowing Hydrogen (BH) Methodology
The Borrowing Hydrogen (BH) or "hydrogen autotransfer" strategy is a green alternative that uses alcohols as alkylating agents.[5] This process, catalyzed by transition metals like ruthenium or manganese, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the aniline. The key advantage is the high atom economy, with water being the primary byproduct.[5]
Method 3: Cobalt-Catalyzed Alkylation with Bio-renewable Feedstocks
Another sustainable approach utilizes bio-renewable resources like tetrahydrofuran (THF) as alkylating agents.[6] This method employs readily available cobalt salts as catalysts and syngas as a reducing agent, offering a cost-effective and green route to N-alkylanilines from readily available feedstocks.[6]
Method 4: Selective Alkylation in Water
To minimize the use of volatile organic solvents, selective alkylation reactions can be performed in water.[7] This approach can eliminate the need for toxic and expensive catalysts and simplifies product work-up. The use of water as a solvent significantly improves the environmental profile of the synthesis.[7]
Data Presentation
The following tables summarize the quantitative data for the different N-methylation methods, allowing for a direct comparison of their performance and environmental impact.
Table 1: Comparison of Reagents and Reaction Conditions for N-Methylation
| Parameter | Method 1: Traditional Reductive Amination | Method 2: Catalytic Borrowing Hydrogen (BH) | Method 3: Cobalt-Catalyzed Alkylation | Method 4: Selective Alkylation in Water |
| Starting Aniline | 4-Fluoro-2-nitroaniline | Substituted Anilines | Substituted Anilines | Aniline |
| Methylating Agent | Formaldehyde[4] | Methanol | Tetrahydrofuran (as an alkylating agent)[6] | 2-Chloroethanol (as an alkylating agent)[7] |
| Catalyst/Reagent | Sulfuric Acid, Sodium Borohydride[3][4] | [Ru(p-cymene)Cl2]2, Phosphine Ligand, NaH[5] | Co(OAc)2[6] | None[7] |
| Solvent | Sulfuric Acid, Methanol[3][4] | Dry Toluene[5] | Tetrahydrofuran[6] | Water[7] |
| Temperature | 20-60°C, then 0°C[3][4] | 80-110°C[5] | 140-160°C[6] | Reflux |
| Reaction Time | Several hours | 24 hours[5] | Not specified | Not specified |
| Yield | 83.5% (for a similar compound)[4] | High yields reported[5] | Good to excellent yields reported[6] | High selectivity and yields reported[7] |
Table 2: Comparison of Environmental and Safety Factors
| Factor | Method 1: Traditional Reductive Amination | Method 2: Catalytic Borrowing Hydrogen (BH) | Method 3: Cobalt-Catalyzed Alkylation | Method 4: Selective Alkylation in Water |
| Key Byproducts | Ammonium sulfate, borate salts[4] | Water[5] | Water, other minor byproducts | Sodium chloride |
| Atom Economy | Low | High[5] | High | Moderate |
| Use of Hazardous Reagents | Concentrated sulfuric acid, sodium borohydride[3][4] | Sodium hydride (pyrophoric)[5] | Syngas (CO/H2, flammable, toxic)[6] | 2-Chloroethanol (toxic) |
| Solvent Waste | Organic solvents, acidic aqueous waste | Toluene (volatile organic compound) | Tetrahydrofuran (volatile organic compound) | Primarily water |
| Overall Environmental Impact | High | Low to Moderate | Low to Moderate | Low |
Experimental Protocols
Protocol 1: Traditional N-Methylation with Formaldehyde and Sulfuric Acid (Adapted from a similar synthesis)
This protocol is based on the synthesis of 4-fluoro-N-methyl-3-nitroaniline and is representative of traditional methods.[4]
-
Methylation: Dissolve 4-fluoro-2-nitroaniline in concentrated (60-98%) sulfuric acid. Add formaldehyde as the methylating agent. Maintain the reaction temperature between 20-60°C to obtain the methylation solution.
-
Neutralization: Prepare a mixed solution of aqueous ammonium hydroxide (10-28%) and an organic solvent. Slowly add the methylation solution dropwise into this mixture. After the addition is complete, the mixture is refluxed and then cooled.
-
Work-up: The product is isolated by filtration or liquid-liquid separation and concentration to yield the crude product.
-
Purification: The crude this compound is purified by crystallization from a suitable solvent (e.g., methanol) and then dried.[4]
Protocol 2: N-Alkylation of Aniline using Borrowing Hydrogen Methodology
This protocol is a general representation of the BH methodology for N-alkylation of anilines with alcohols.[5]
-
Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the appropriate phosphine ligand in dry toluene.
-
Reaction Setup: Add the aniline substrate and the alcohol (e.g., methanol for methylation) to the catalyst mixture. Carefully add sodium hydride portion-wise to the stirring solution.
-
Reaction: Heat the reaction mixture to 110°C and maintain for 24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 3: Cobalt-Catalyzed N-Alkylation of Anilines with Tetrahydrofuran
This protocol describes the use of a bio-renewable feedstock for N-alkylation.[6]
-
Reaction Setup: In a pressure reactor, combine the aniline substrate, tetrahydrofuran (THF), and the cobalt catalyst (e.g., Co(OAc)2).
-
Reaction: Pressurize the reactor with syngas (CO/H2, typically 1:3 ratio) to 40 bar. Heat the reaction mixture to 150°C.
-
Work-up: After the reaction is complete, cool the reactor and vent the excess gas. The product is isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 4: Selective Alkylation of Aniline in Water
This protocol highlights a greener, solvent-free approach.[7]
-
Reaction Setup: In a reaction vessel, mix aniline and 2-chloroethanol in water.
-
Reaction: Heat the mixture to reflux. The reaction proceeds without the need for any added catalyst.
-
Work-up: Upon completion, the product can be isolated through extraction with an organic solvent, followed by washing and drying of the organic phase.
-
Purification: The crude product is purified by standard methods such as distillation or chromatography to yield the N-alkylated aniline.
Mandatory Visualizations
Caption: Workflow for Traditional N-Methylation Synthesis.
Caption: Workflow for Green N-Methylation via Borrowing Hydrogen.
Conclusion
The synthesis of this compound can be achieved through various methods, each with a distinct environmental profile. While traditional reductive amination is a well-established method, it suffers from the use of hazardous reagents and the generation of significant waste. Modern catalytic approaches, such as the Borrowing Hydrogen methodology and alkylation with bio-renewable feedstocks, present far more sustainable alternatives.[5][6] These green chemistry principles, including high atom economy and the use of less hazardous materials, not only reduce the environmental impact but can also lead to more efficient and cost-effective production processes. For researchers and professionals in drug development, the adoption of these greener synthetic routes is a critical step towards more sustainable chemical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of 4-Fluoro-2-nitro-N-methylaniline: A Procedural Guide
The proper disposal of 4-Fluoro-2-nitro-N-methylaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, based on established protocols for similar chemical substances.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the potential hazards of this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is mandatory.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are likely to be generated.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. It is the responsibility of the chemical waste generator to properly classify and dispose of the waste.
-
Waste Segregation and Collection:
-
Handling Spills:
-
For Solid Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep the solid material to avoid generating dust. Place the collected material into a sealed container for disposal.[5]
-
For Liquid Spills/Solutions: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Place the absorbent material into a sealed container for disposal.
-
After material collection, ventilate the area and decontaminate the spill site.
-
-
Final Disposal:
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in general trash or flushed down the drain, as this can lead to environmental contamination.[3][5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-2-nitro-N-methylaniline
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-nitro-N-methylaniline. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. The following information is a synthesis of data from structurally similar compounds and general laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar aromatic nitro compounds and anilines, it should be treated as a hazardous substance. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Butyl or nitrile gloves are suitable choices.[2] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Use appropriate tools and techniques to minimize the generation of dust.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[6]
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Spill Management and Disposal Plan
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste.[3][4]
-
Clean-up: After the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Disposal: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.
Waste Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[6]
-
Do not mix with other waste streams unless compatibility is known.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
